Product packaging for rcsB protein(Cat. No.:CAS No. 127737-30-8)

rcsB protein

Cat. No.: B1178631
CAS No.: 127737-30-8
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Description

Overview and Biological Significance

RcsB functions as a pleiotropic transcriptional regulator, meaning it controls the expression of a wide variety of genes involved in diverse cellular processes. nih.govnih.govasm.org Its regulatory activities impact stress responses, cell division, motility, and biofilm formation. nih.govnih.govasm.org In enteric bacterial pathogens, RcsB is associated with activating responses related to desiccation, cell wall biosynthesis, virulence, and antibiotic resistance. asm.orgrcsb.org RcsB can regulate transcription either as a homodimer or by forming heterodimers with auxiliary transcriptional regulators such as RcsA, BglJ, GadE, MatA (also known as EcpR), and DctR. frontiersin.orgnih.govasm.org This ability to form different dimeric and heterodimeric complexes allows RcsB to integrate various signals and fine-tune gene expression, contributing to bacterial adaptation and pathogenesis. nih.govuni-koeln.de

Classification within Bacterial Regulatory Systems

The Rcs system is classified as a non-orthodox two-component regulatory system (TCS). frontiersin.org Unlike classic two-component systems which typically involve a simple phosphotransfer from a sensor kinase to a response regulator, the Rcs system utilizes a multi-step phosphorelay. plos.orgrcsb.orgiucr.org The core components of the Rcs system include the transmembrane hybrid kinase RcsC, the phosphotransfer protein RcsD, and the response regulator RcsB. frontiersin.orgnih.govoup.com The phosphorelay generally proceeds from RcsC to RcsD and then to RcsB, although alternative phosphotransfer pathways involving direct transfer from RcsC to RcsB have also been reported. plos.orgoup.com RcsB, as the terminal response regulator in this cascade, receives the phosphate (B84403) group, which typically modulates its activity and DNA-binding capabilities. oup.comasm.orgoup.com

Domain Architecture of RcsB Protein

RcsB is a classical response regulator protein characterized by a modular domain structure. oup.comnih.gov It typically consists of two main domains connected by a linker region. researchgate.net

N-terminal Receiver Domain (REC)

The N-terminal domain of RcsB is a receiver domain (REC). oup.comrcsb.orgnih.gov This domain is characteristic of response regulators in two-component systems and belongs to the CheY family of receiver domains. nih.govembl.de The REC domain contains the site of phosphorylation, a conserved aspartyl residue (Asp-56 in Salmonella Typhimurium RcsB). nih.govresearchgate.net Phosphorylation of this aspartate residue is a key event in the activation of RcsB, often inducing a conformational change that affects its function. asm.orgembl.de The REC domain is also involved in the dimerization of RcsB, both in homodimer and heterodimer formation. rcsb.org Structurally, the RcsB REC domain typically exhibits a prototypical (βα)₅ organization, consisting of a central five-stranded parallel beta-sheet surrounded by alpha-helices. oup.comnih.govresearchgate.netnih.gov

C-terminal DNA-Binding Domain (DBD)

The C-terminal region of RcsB functions as the DNA-binding domain (DBD). oup.comnih.gov This domain is responsible for recognizing and binding to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. nih.govwikipedia.org The DBD of RcsB contains a helix-turn-helix (HTH) motif, a common structural element found in many DNA-binding proteins. oup.comnih.govresearchgate.netebi.ac.uk This HTH motif is crucial for the interaction with the DNA major groove. nih.gov The RcsB DBD can adopt different conformations and arrangements, including a prototypical helix-turn-helix conformation, which allows it to bind to DNA as a dimer. nih.govresearchgate.netnih.gov The interaction with DNA can occur through the insertion of alpha helices from the DBD into the major groove. nih.gov

Membership in the FixJ/NarL Family of Transcriptional Regulators

RcsB is classified as a member of the FixJ/NarL family of transcriptional regulators. oup.comnih.govrcsb.orgresearchgate.net This family is characterized by a conserved C-terminal DNA-binding domain. nih.govrcsb.org Like other members of this family, RcsB utilizes its DBD to interact with DNA and regulate gene expression. nih.govebi.ac.uk The ability of RcsB to form heterodimers with other proteins, many of which also belong to the FixJ/NarL family (such as RcsA, BglJ, MatA, and DctR), is a notable feature and expands its regulatory capacity. nih.govuni-koeln.de The interaction with these auxiliary partners can modulate RcsB's DNA-binding specificity and transcriptional activity. uni-koeln.de

Properties

CAS No.

127737-30-8

Molecular Formula

C8H13N

Synonyms

rcsB protein

Origin of Product

United States

The Rcs Phosphorelay Signaling System and Rcsb Protein Function

Core Components of the Rcs Phosphorelay

The core of the Rcs phosphorelay system consists of three key proteins: RcsC, RcsD, and RcsB. These proteins facilitate the transfer of a phosphoryl group through a cascade, ultimately leading to changes in gene expression. frontiersin.organnualreviews.orgresearchgate.netnih.govresearchgate.net

RcsC Sensor Kinase

RcsC is a membrane-localized hybrid sensor kinase. researchgate.netoup.com It functions as a protein kinase that responds to environmental signals, initiating the phosphorelay by autophosphorylating. oup.comuniprot.orgebi.ac.uk RcsC contains a periplasmic region, two transmembrane domains, a transmitter domain, and a receiver domain. oup.com While traditionally considered a sensor kinase, recent studies suggest that RcsC may not be the primary sensor for all known Rcs signals, and its periplasmic domain might be dispensable for sensing certain inducing signals like polymyxin (B74138) B nonapeptide. nih.govnih.govplos.org However, the RcsC periplasmic domain may act as a sensor for some Rcs signals in RcsF-independent activation pathways. researchgate.netresearchgate.net RcsC possesses both kinase and phosphatase activities, allowing for bidirectional flow of phosphoryl groups within the system. oup.comnih.gov

RcsD Phosphotransfer Protein

RcsD is an inner membrane protein that acts as a phosphotransfer intermediate between RcsC and RcsB. ebi.ac.ukunam.mxuniprot.orgaucegypt.edu It receives a phosphoryl group from RcsC and transfers it to RcsB. uniprot.orgexpasy.org RcsD contains a pseudo-histidine-kinase domain and a phosphotransmitter domain with a conserved histidine residue (His-842 in E. coli). unam.mxexpasy.org The cytosolic part of RcsD is essential for its phosphotransferase function. aucegypt.edu RcsD interacts with both RcsC and RcsB. expasy.org The inner membrane protein IgaA negatively regulates the Rcs system by interacting with RcsD, and weakening this interaction can lead to Rcs activation. nih.govresearchgate.net

RcsB Protein as the Terminal Response Regulator

RcsB is a cytosolic response regulator and the terminal effector of the Rcs phosphorelay system. annualreviews.orgunam.mxresearchgate.netnih.govresearchgate.net It is a DNA-binding transcriptional regulator that controls the expression of numerous genes. ebi.ac.ukunam.mxasm.orguniprot.orguniprot.org RcsB belongs to the NarL/FixJ family of response regulators and contains two domains: an N-terminal regulatory receiver domain (REC) and a C-terminal effector region that acts as a DNA-binding domain (DBD) with a helix-turn-helix motif. unam.mxasm.orgoup.com RcsB can regulate transcription alone, typically as a homodimer, or in conjunction with auxiliary regulatory proteins like RcsA, forming heterodimers that modulate DNA binding specificity and expand the system's regulatory scope. frontiersin.orgunam.mxasm.orgoup.com The activity of RcsB, and thus its ability to bind DNA and alter gene expression, is significantly influenced by its phosphorylation status. oup.comasm.orgnih.govresearchgate.net

Phosphotransfer Mechanism and Activation of this compound

The Rcs phosphorelay involves a sequential transfer of a phosphoryl group through a His-Asp-His-Asp cascade. frontiersin.orgoup.comasm.orgnih.gov

The process begins with the autophosphorylation of RcsC at a conserved histidine residue (His459 in E. coli). oup.com The phosphoryl group is then transferred to a conserved aspartate residue (Asp859 in E. coli) within the receiver domain of RcsC. oup.com From RcsC, the phosphoryl group is transferred to a conserved histidine residue (His842 in E. coli) in the HPt domain of RcsD. oup.comunam.mx Finally, RcsD transfers the phosphoryl group to the conserved aspartate residue in the receiver domain of RcsB. oup.comasm.orgnih.gov

Role of Aspartate 56 Phosphorylation

Phosphorylation of RcsB occurs at a conserved aspartate residue, specifically Aspartate 56 (D56) in Salmonella Typhimurium and Erwinia amylovora. oup.comasm.orgnih.govnih.govplos.org This phosphorylation is a critical step in activating RcsB's function as a transcriptional regulator. asm.orgnih.gov Studies using phosphomimetic mutations, such as D56E substitution in RcsB, which mimics the phosphorylated state, have shown that this modification is essential for RcsB to bind to the promoters of its target genes and regulate their expression. nih.gov Conversely, mutations that prevent phosphorylation at this site, like D56N, abolish the ability of RcsB to bind DNA and complement rcsB mutants. nih.gov

Research findings highlight the importance of D56 phosphorylation for various RcsB-mediated processes. For instance, in Erwinia amylovora, RcsB phosphorylation is essential for amylovoran production and virulence. nih.gov Electrophoresis mobility shift assays have demonstrated that the RcsB D56E phosphomimetic variant, but not the D56N variant, can bind to target promoters, indicating that phosphorylation at D56 is required for DNA binding. nih.gov

Phosphorylation-Dependent Activation States of this compound

The phosphorylation status of RcsB dictates its activation state and its ability to regulate gene expression. Phosphorylated RcsB (RcsB-P) is generally considered the active form that binds to DNA and regulates transcription. unam.mxoup.comasm.org Phosphorylation is thought to induce conformational changes in RcsB that stabilize its active form, particularly for homodimer formation and interaction with certain partners like RcsA. frontiersin.orgoup.com

However, research has revealed a more nuanced picture, showing that RcsB can also exhibit regulatory activity in its unphosphorylated state, depending on the target gene and interacting partners. oup.comasm.org For example, in Salmonella enterica serovar Typhimurium, unphosphorylated RcsB is essential for activating the expression of biofilm matrix compounds. asm.orgresearchgate.net This suggests that unphosphorylated RcsB plays an active role in integrating environmental signals and that RcsB phosphorylation acts as a key switch between different lifestyle states, such as planktonic and sessile (biofilm) growth. asm.orgresearchgate.net

The ability of RcsB to interact with multiple promoters and protein partners in both phosphorylated and unphosphorylated states points to a significant conformational dynamism and plasticity in this response regulator. oup.com The formation of homodimers or heterodimers with auxiliary proteins further diversifies the phosphorylation-dependent and -independent regulatory roles of RcsB. frontiersin.orgunam.mxoup.com

Table of Compounds and Proteins

NameIdentifier TypeIdentifier
RcsC proteinUniProt IDP0DMC6 (for E. coli) ebi.ac.uk
RcsD proteinUniProt IDP39838 (for E. coli) expasy.org
This compoundUniProt IDP23915 (for E. coli), Q3JS33 (for B. pseudomallei) uniprot.orguniprot.org
AspartatePubChem CID6000
Phosphate (B84403) groupPubChem CID1061
ATPPubChem CID5950
Acetyl PhosphatePubChem CID50618
RcsA proteinUniProt IDP06977 (for E. coli)
RcsF proteinUniProt IDP69943 (for E. coli)
IgaA proteinUniProt IDP77444 (for E. coli)

Note: PubChem CIDs are primarily for chemical compounds. For proteins, UniProt IDs are more appropriate identifiers representing protein sequences and functional information. PDB IDs represent specific 3D protein structures walisongo.ac.idrcsb.orgfrontiersin.orgportlandpress.com. The UniProt IDs provided are examples for well-studied organisms like Escherichia coli.

Upstream Regulators and Environmental Signals Influencing this compound

The activity of the Rcs phosphorelay, and consequently the phosphorylation state and function of RcsB, is influenced by a variety of upstream regulators and environmental signals.

RcsF Outer Membrane Lipoprotein Sensing

RcsF is a key upstream component of the Rcs system, functioning as an outer membrane lipoprotein that senses perturbations in the cell envelope. researchgate.netnih.govnih.govplos.orgebi.ac.uk RcsF is located in the outer membrane and oriented towards the periplasm, with a portion potentially exposed on the cell surface. nih.govplos.orgresearchgate.net It is considered the primary sensor for many signals that activate the Rcs system. plos.org

Upon sensing signals that perturb the cell surface, the peptidoglycan layer, or upon its mislocalization to the inner membrane, RcsF activates the Rcs phosphorelay. nih.govplos.org Although the precise molecular mechanism by which RcsF transduces signals to RcsC remains unclear, epistasis experiments suggest that RcsF acts upstream of RcsC. nih.govasm.org Activation of RcsF does not necessarily require increased transcription of the rcsF gene, indicating that modifications to the RcsF protein itself may serve as activating signals. asm.org RcsF contains conserved cysteine residues that form disulfide bonds, and the formation of these bonds, dependent on the periplasmic disulfide isomerase DsbC, is important for RcsF activity. nih.govresearchgate.net

IgaA Inner Membrane Protein Modulation

IgaA, an essential inner membrane protein, acts as a negative regulator of the Rcs phosphorelay system. plos.orgnih.govwikipedia.orgfrontiersin.orgplos.org It plays a critical role in preventing the overactivation of the Rcs system under non-stress conditions, thereby maintaining cellular homeostasis and preventing potentially toxic overexpression of Rcs-regulated genes like those for capsular polysaccharides. wikipedia.orgplos.org

IgaA interacts with the phosphotransfer protein RcsD, and this interaction is necessary for the negative regulation of the phosphorelay. nih.govplos.org Interactions between the periplasmic domains of IgaA and RcsD are thought to anchor the repression of signaling. nih.govplos.org Additionally, a second interaction between a cytoplasmic loop of IgaA and a domain in RcsD is involved in the signaling response. nih.gov While IgaA is known to transduce signals from RcsF, it is not clear if it interacts directly with RcsC. nih.govplos.org Loss-of-function mutations in igaA lead to constitutive activation of Rcs signaling. nih.govwikipedia.org

Crosstalk with Non-Cognate Phosphorelay Systems (e.g., BarA/SirA)

The Rcs system can exhibit crosstalk with other signal transduction systems, influencing the activity of RcsB. One notable example is the interaction with the BarA/SirA two-component system in Salmonella enterica. nih.govnih.govdntb.gov.ua

The BarA/SirA system can activate RcsB through multiple mechanisms. nih.gov SirA, the cognate response regulator of BarA, can promote the transcription of the rcsDB operon, leading to increased levels of RcsD and RcsB proteins. nih.gov SirA-activated regulatory RNAs, CsrB and CsrC, can further influence the system by decreasing the amounts of RcsC. nih.gov Furthermore, BarA itself can directly interact with and activate RcsB independently of RcsC, RcsD, and SirA. nih.gov This crosstalk allows the integration of signals sensed by the BarA/SirA system into the RcsB regulatory network. nih.gov

Diverse Environmental Cues and Cellular Perturbations

The Rcs phosphorelay is activated by a variety of environmental cues and cellular perturbations that primarily affect the cell envelope. frontiersin.orgasm.org These signals are sensed and transmitted through the upstream regulators, ultimately influencing the phosphorylation state and activity of RcsB.

Known activating conditions include osmotic shock, acid shock, desiccation, and general perturbation of cell envelope integrity. frontiersin.org Specifically, signals that alter the integrity of the outer membrane, such as exposure to cationic antimicrobial peptides or truncated lipopolysaccharide (LPS), can activate the Rcs pathway, often requiring RcsF. nih.govasm.orgmdpi.com Perturbations targeting the peptidoglycan layer, such as exposure to lysozyme (B549824) or β-lactam antibiotics that inhibit penicillin-binding proteins (PBPs), also activate the Rcs phosphorelay, and this induction has been shown to be dependent on RcsF and RcsB. frontiersin.orgnih.govasm.org Overexpression of certain proteins, like the DnaK cochaperone DjlA, or mutations in genes involved in periplasmic protein folding, such as dsbA or surA, can also lead to Rcs activation, sometimes independently of RcsF. nih.govplos.org

The Rcs system's activation by these diverse signals highlights its role as a critical sensor and responder to envelope stress, with RcsB serving as the central transcriptional regulator orchestrating the downstream adaptive responses. researchgate.netasm.org

Below is a summary of some upstream regulators and environmental signals influencing RcsB activity:

Upstream Regulator/SignalNature of InfluenceKey Components Involved (leading to RcsB activation)
RcsF Outer Membrane LipoproteinSenses envelope perturbationsRcsF -> IgaA -> RcsD -> RcsB
IgaA Inner Membrane ProteinNegative regulatorIgaA interacts with RcsD, inhibiting the phosphorelay
BarA/SirA System (Crosstalk)Activates RcsB during rapid growthSirA (via rcsDB transcription, CsrB/CsrC) and direct BarA-RcsB interaction nih.gov
Osmotic ShockEnvironmental CueActivates Rcs system
Acid ShockEnvironmental CueActivates Rcs system
DesiccationEnvironmental CueActivates Rcs system
Cell Envelope Perturbations (general)Environmental/Cellular CueSensed by RcsF and potentially other mechanisms
Cationic Antimicrobial PeptidesChemical StressActivates Rcs system (often RcsF-dependent) nih.govasm.org
Truncated Lipopolysaccharide (LPS)Cell Envelope Structure DefectActivates Rcs system mdpi.com
LysozymeChemical Stress (Peptidoglycan)Induces Rcs system (RcsF-dependent) frontiersin.orgnih.gov
β-lactam Antibiotics (PBP inhibition)Chemical Stress (Peptidoglycan)Activates Rcs phosphorelay (RcsF and RcsB required) asm.org
Overexpression of DjlACellular PerturbationActivates Rcs system (can be RcsF-independent) plos.org
Loss-of-function mutations in dsbACellular Perturbation (Periplasm)Activates Rcs system (RcsF-independent) plos.org
Null mutation in surACellular Perturbation (Periplasm)Activates Rcs pathway (through RcsF) nih.gov

Molecular Mechanisms of Rcsb Protein Regulation

RcsB Protein Oligomerization and Conformational Dynamics

RcsB's ability to form dimers, both with itself and with other proteins, is fundamental to its role as a transcriptional regulator. nih.govuniprot.orgnih.gov These dimerization events, along with subsequent conformational changes, dictate its DNA-binding specificity and transcriptional activity. nih.govnih.gov

RcsB can function as a homodimer, regulating the transcription of specific genes independently of auxiliary proteins. nih.govplos.orguniprot.org As a homodimer, RcsB can activate or repress the transcription of several loci, including the gene encoding the small regulatory RNA RprA. nih.govplos.org Structural studies have revealed that RcsB binds to the promoters of target genes, such as rprA and flhDC, in a dimeric active conformation. nih.gov In this state, the DNA-binding domains of the RcsB homodimer interact with the major groove of the DNA. nih.gov The receiver domain of RcsB, which contains the phosphoacceptor site, participates in RcsB homodimer formation. nih.gov The crystal structure of the nonphosphorylated receiver domain of Escherichia coli RcsB has provided insights into the molecular details of this dimerization. nih.gov

While phosphorylation of RcsB at Asp56 is a key regulatory mechanism, RcsB can also form dimers independently of this phosphorylation event. nih.govuniprot.orgnih.gov The crystal structure of the nonphosphorylated RcsB receiver domain highlights aspects of this phosphorylation-independent dimerization. nih.gov Furthermore, studies on other response regulators, such as HP-RR from Helicobacter pylori, have shown constitutive, phosphorylation-independent dimerization through their CheY-homology domains, suggesting this mechanism might be applicable to other proteins containing similar domains, including RcsB. plos.org The interaction of RcsB with certain auxiliary proteins, such as BglJ and MatA, also appears to be independent of RcsB phosphorylation. nih.govasm.org

Phosphorylation of RcsB, typically by RcsD in the Rcs phosphorelay, is generally thought to induce a functionally active conformation that enhances its ability to regulate gene expression. plos.orgnih.gov This phosphorylation occurs at Asp56. uniprot.org Mutation of residues near the phosphorylation site can affect the activity of phosphorylation-dependent dimers like RcsB-RcsB and RcsA-RcsB, suggesting that a phosphorylation-induced structural change modulates their activity. nih.gov Structural studies of Salmonella enterica serovar Typhimurium RcsB in the presence of a phosphomimetic molecule (BeF3-) have provided insights into the conformational changes associated with activation. nih.govoup.com These studies suggest a β5-T switch mechanism where phosphorylation is coupled to alternative DNA binding modes, highlighting the conformational dynamism of RcsB. nih.gov Interestingly, comparative structural analyses also indicate that DNA binding can stabilize an active conformation even in unphosphorylated RcsB. nih.gov The DNA-binding domains of RcsB exhibit dynamism and plasticity, rearranging relative to the receiver domains to interact with DNA. nih.govnih.gov

Heterodimeric Complex Formation with Auxiliary Transcription Factors

A significant aspect of RcsB regulation is its ability to form heterodimers with a variety of auxiliary transcription factors. nih.govuniprot.orgnih.gov These interactions are crucial for expanding the regulatory scope and specificity of the Rcs system. nih.govplos.org

The formation of a heterodimer between RcsA and RcsB is a well-established mechanism for regulating specific sets of genes, particularly those involved in exopolysaccharide production (like colanic acid capsule synthesis) and flagellar biogenesis. nih.govplos.orgunam.mxresearchgate.netasm.org The RcsA-RcsB heterodimer activates loci coding for exopolysaccharide production and represses transcription of flhDC, which encodes the master regulator of flagella. nih.govplos.org This heterodimer binds to a specific DNA sequence known as the RcsAB box, typically located upstream of the promoter region. researchgate.netasm.org The interaction between RcsA and RcsB is modulated by RcsB phosphorylation. asm.org While RcsB alone can recognize the RcsAB box, the formation of the RcsA-RcsB heterodimer appears to stabilize the RcsB-DNA complexes rather than altering the DNA binding specificity of RcsB. rcsb.org

RcsB also forms a heterodimer with GadE, the central activator of glutamate-dependent acid resistance (GDAR) in Escherichia coli. nih.govoup.comnih.govasm.org This interaction is critical for the regulation of genes involved in the acid stress response, such as gadA and gadBC. oup.comnih.govasm.org The GadE-RcsB heterodimer activates the transcription of gadA by binding to a specific DNA sequence called the GAD box. oup.comnih.gov This heterodimerization represents a noncanonical interaction between RcsB (a NarL/FixJ response regulator) and GadE (a LuxR-like transcription regulator). nih.gov Genetic and in vitro studies have demonstrated that RcsB is absolutely required for the control of gadA/BC transcription in the presence of GadE. oup.comnih.gov While basal activity of RcsB in the presence of GadE stimulates gadA/BC expression, activation of RcsB through phosphorylation can lead to repression of the gad genes. oup.comnih.govnih.gov This highlights a complex interplay between RcsB phosphorylation state, its interaction with GadE, and the resulting transcriptional outcome. oup.comnih.gov

BglJ-RcsB Complex Formation

BglJ is a transcriptional regulator belonging to the LuxR-type family, similar to RcsB. nih.gov The interaction between BglJ and RcsB leads to the formation of BglJ-RcsB heterodimers. nih.govnih.govuni-koeln.desemanticscholar.org This complex is known to play a role in the activation of the cryptic bgl (aryl-β,d-glucoside) operon in Escherichia coli. nih.govuni-koeln.de The bgl operon is typically repressed by the nucleoid-associated protein H-NS. nih.gov The BglJ-RcsB heterodimer counteracts this H-NS-mediated repression, allowing for bgl expression. nih.govuni-koeln.de

Research findings indicate that BglJ and RcsB physically interact, as demonstrated by techniques such as two-hybrid analysis and coimmunoprecipitation. nih.govuni-koeln.de These heterodimers are thought to bind upstream of the bgl promoter, potentially at a sequence motif related to the consensus sequence recognized by RcsA-RcsB heterodimers. nih.gov A key characteristic of the BglJ-RcsB interaction is that its activity in relieving H-NS repression of the bgl operon appears to be independent of RcsB phosphorylation. nih.govnih.govnih.gov This phosphorylation-independent mechanism distinguishes the BglJ-RcsB complex from other RcsB-containing dimers, such as RcsA-RcsB and RcsB-RcsB homodimers, whose activity relies on RcsB phosphorylation. nih.govuni-koeln.de The formation of BglJ-RcsB heterodimers expands the regulatory scope of the Rcs system and contributes to the complex network of regulators influencing the bgl promoter. nih.govnih.gov

Furthermore, studies suggest that BglJ-RcsB can activate transcription by several mechanisms, including acting as a canonical activator that binds upstream of the core promoter and interacts with RNA polymerase, or indirectly by antagonizing H-NS-mediated repression. nih.gov

MatA (EcpR)-RcsB Interaction

MatA, also known as EcpR, is another auxiliary transcriptional regulator that interacts with RcsB. nih.govfrontiersin.org This interaction results in the formation of MatA-RcsB heterodimers. nih.govuni-koeln.de The MatA-RcsB complex is involved in the regulation of fimbria synthesis genes, specifically the mat genes in newborn meningitis- and septicemia-associated E. coli (NMEC) and the ecp (for E. coli common pili) genes in enterohemorrhagic E. coli (EHEC) and other E. coli strains. nih.gov

Research indicates that the MatA-dependent transcriptional regulation is mediated by the MatA-RcsB heterodimer. nih.govuni-koeln.de Similar to the BglJ-RcsB complex, the activity of the MatA-RcsB heterodimer appears to be independent of RcsB phosphorylation. nih.govuni-koeln.deuni-koeln.defrontiersin.org This phosphorylation-independent mode of action allows the MatA-RcsB complex to regulate target genes irrespective of the phosphorylation state of RcsB, which is typically controlled by the Rcs phosphorelay system in response to cell envelope stress. nih.govfrontiersin.org The MatA-RcsB heterodimer has been shown to activate the matA promoter in uropathogenic E. coli (UPEC) strains and can also repress motility in E. coli K-12, suggesting a dual regulatory role depending on the genetic background and target locus. uni-koeln.deuni-koeln.de

DctR-RcsB Heterodimer

DctR is a transcriptional regulator that has been identified as an interaction partner of RcsB, leading to the formation of DctR-RcsB heterodimers. nih.gov While the specific molecular mechanisms and regulatory roles of the DctR-RcsB heterodimer are less extensively characterized compared to other RcsB partnerships, studies have indicated this interaction through approaches like bacterial two-hybrid systems. nih.govuni-koeln.de

DctR is known to play a role in protection against organic acids, which are metabolic products prevalent at high cell densities under acidic conditions. nih.gov The formation of a heterodimer with RcsB suggests that RcsB may participate in or modulate DctR-mediated gene regulation, potentially linking the Rcs system's sensing of cell envelope stress to the bacterial response to organic acid environments. nih.gov Further research is needed to fully elucidate the specific target genes regulated by the DctR-RcsB heterodimer and the precise molecular mechanisms of their interaction and regulatory activity.

RflM-RcsB Interaction

RflM (also known as EcnR) is a LuxR-type transcriptional regulator found in Salmonella enterica. nih.govresearchgate.net RflM interacts with RcsB, forming an RcsB-RflM heterodimer. nih.gov This complex plays a significant role in the transcriptional repression of flagellar synthesis, specifically by repressing the flhDC operon, which encodes the master regulators of flagellar biosynthesis. nih.govresearchgate.net

The RcsB-RflM heterodimer coordinately represses flhDC transcription. nih.gov Research has shown that the RcsB-RflM complex binds to an RcsB box located downstream of the P1 transcriptional start site of the flhDC promoter. nih.gov The affinity of RcsB for this site is increased in the presence of RflM compared to RcsB alone. nih.gov A key finding regarding the RcsB-RflM interaction is that the repression of flhDC by this complex is independent of RcsB phosphorylation. nih.gov It is proposed that RflM stabilizes the binding of unphosphorylated RcsB to the flhDC promoter, particularly in the absence of specific environmental signals. nih.gov This cooperative action of RcsB-RflM allows Salmonella to fine-tune the initiation of flagellar gene expression, adding another level to the complex regulation of motility. nih.gov

TviA-RcsB Association

TviA is an auxiliary protein found in Salmonella enterica serotype Typhi that associates with RcsB. nih.govsemanticscholar.org This association is crucial for rendering the RcsB regulon responsive to changes in osmolarity. nih.gov TviA itself is regulated transcriptionally by the EnvZ/OmpR two-component system, which senses osmolarity. nih.gov

The interaction between TviA and RcsB allows for the integration of osmolarity signals into the RcsB regulatory network. nih.gov Both RcsB and TviA have been shown to repress the expression of flhDC, the flagellar master operon. nih.gov However, it is TviA that confers osmolarity sensitivity to flhDC expression. nih.gov Introducing tviA into Salmonella enterica serotype Typhimurium makes flhDC transcription sensitive to changes in osmolarity. nih.gov This suggests that TviA acts as an auxiliary protein that integrates a new regulatory input (osmolarity) into the RcsB regulon, thereby influencing the expression of genes related to flagella, the Vi antigen, and Type 3 Secretion System 1 (T3SS-1) in response to osmotic conditions. nih.gov While RcsB is an important activator of tviA transcription, TviA does not transcriptionally regulate rcsB. nih.gov

RmpA-RcsB Partnership

RmpA is a virulence plasmid-encoded protein found in Klebsiella pneumoniae. nih.govnih.gov RmpA forms a partnership with RcsB, and this interaction is essential for the activation of capsular polysaccharide (CPS) biosynthesis, a key virulence factor in K. pneumoniae. nih.govnih.gov

Studies have shown that RmpA requires the presence of RcsB for its regulatory activity on CPS production. nih.gov Transformation of an rmpA deletion mutant with a plasmid carrying rcsB alone does not restore CPS production, indicating that cooperation between RmpA and RcsB is necessary. nih.gov In vivo interaction between RmpA and RcsB has been demonstrated through techniques such as two-hybrid analysis and coimmunoprecipitation. nih.govnycu.edu.tw

RmpA-mediated activation of CPS biosynthesis in K. pneumoniae occurs in an RcsB-dependent manner. nih.gov While RcsA, another auxiliary protein interacting with RcsB, is known to be involved in capsule synthesis regulation in E. coli in a phosphorylation-dependent manner, the specific phosphorylation dependence of the RmpA-RcsB partnership in K. pneumoniae is a subject of ongoing research. frontiersin.orgnih.gov The expression of rmpA itself can be regulated by factors such as iron availability and is negatively controlled by the ferric uptake regulator (Fur). nih.gov The RmpA-RcsB partnership highlights how RcsB integrates signals related to virulence and capsule production in pathogenic bacteria like K. pneumoniae.

GrvA-RcsB Regulatory Interaction in Specific Pathogens

GrvA (Global regulator of virulence A) is a ToxR-family transcriptional regulator found in enterohemorrhagic Escherichia coli (EHEC). nih.govnih.govusf.edu GrvA engages in a regulatory interaction with RcsB, and this partnership is critical for coordinating the expression of discrete pathogenic mechanisms in EHEC. nih.govnih.govusf.edu

GrvA is known to activate locus of enterocyte effacement (LEE)-dependent adherence, a key virulence trait in EHEC. nih.govnih.govusf.edu This activation by GrvA requires the presence of the Rcs phosphorelay response regulator RcsB. nih.govnih.govusf.edu The interaction between GrvA and RcsB is also sensitive to physiological concentrations of bicarbonate, a known stimulant of virulence systems in intestinal pathogens. nih.govnih.govusf.edu

Research indicates that RcsB directly activates the transcription of grvA. nih.govresearchgate.net While the precise mechanism of how RcsB controls grvA and how GrvA, in turn, controls LEE expression is complex, studies suggest that GrvA acts as an activator of Ler (LEE-encoded regulator) and can interact with RcsB to relay the bicarbonate signal to the LEE colonization mechanism. nih.govusf.edu GrvA's regulatory scope extends beyond the LEE, influencing the expression of over 700 genes, including downregulation of LEE- and non-LEE-encoded effectors and upregulation of genes for glutamate-dependent acid resistance (GDAR). nih.govnih.govusf.edu GrvA-dependent regulation of GDAR and the LEE requires GadE, the central activator of GDAR genes and a repressor of the LEE. nih.govnih.govusf.edu GrvA controls GadE through downregulation of the GadE activator GadW. nih.govnih.govusf.edu This intricate interplay between GrvA, RcsB, GadW, and GadE allows EHEC to coordinate the repression of acid resistance with the activation of LEE-dependent adherence and secretion of immune subversion effectors. nih.govnih.govusf.edu The interaction between GrvA and RcsB is thus central to the pathogenesis of EHEC. nih.govnih.govusf.edu

Data Table: Summary of this compound Interactions and Characteristics

Interacting ProteinRcsB Complex TypePhosphorylation Dependence of ActivityKey Regulated Processes/GenesOrganism(s) Primarily Studied In
BglJHeterodimerIndependent of RcsB phosphorylationActivation of bgl operon, Antagonism of H-NS repressionEscherichia coli
MatA (EcpR)HeterodimerIndependent of RcsB phosphorylationActivation of mat/ecp fimbria synthesis genes, Repression of motilityEscherichia coli
DctRHeterodimerNot explicitly defined in sourcesPutative role in organic acid resistanceEscherichia coli
RflMHeterodimerIndependent of RcsB phosphorylationRepression of flhDC (flagellar synthesis)Salmonella enterica
TviAAssociationConfers osmolarity responsivenessRegulation of flagella, Vi antigen, T3SS-1 expressionSalmonella enterica serotype Typhi
RmpAPartnershipRcsB-dependent, phosphorylation dependence not explicitly defined for partnershipActivation of capsular polysaccharide biosynthesisKlebsiella pneumoniae
GrvARegulatory InteractionRcsB-dependent for GrvA activation, bicarbonate sensitiveActivation of LEE-dependent adherence, Repression of GDAR via GadW-GadEEnterohemorrhagic Escherichia coli

Compound Names and Identifiers

DNA Binding Specificity and Transcriptional Control by this compound

RcsB exerts its transcriptional control by binding to specific DNA sequences in the promoter regions of target genes. The ability of RcsB to function as a homodimer or as a heterodimer with auxiliary proteins significantly influences its DNA binding specificity and, consequently, the set of genes it regulates. nih.gov The interaction with auxiliary partners alters the DNA binding specificity, thereby extending the regulatory scope of the Rcs system. nih.gov

Identification and Characterization of the RcsB Box DNA Motif

Specific DNA binding motifs recognized by RcsB, both as a homodimer and in complex with auxiliary proteins, have been identified and characterized. The RcsB homodimer recognizes a pseudopalindromic box with a suggested consensus sequence of TN(G/A)GAN4TC(T/C)NA. oup.com This motif shares similarities with the RcsAB box, which is recognized by the RcsA-RcsB heterodimer. oup.com Studies involving structural analysis and DNA binding assays have been instrumental in defining these motifs. oup.comnih.gov For instance, structural data of Salmonella Typhimurium RcsB bound to target promoters revealed a dimeric organization where the HTH domains interact with the major groove of the DNA. oup.com While the direct readout of these boxes might be weak, contributing to the protein's promiscuity, phosphorylation clearly enhances RcsB dimerization and DNA binding affinity. oup.com

Direct Binding to Target Gene Promoter Regions (e.g., rprA, flhDC, mat, ftsZ, osmC, entC, yfdX)

RcsB has been shown to directly bind to the promoter regions of a diverse set of target genes, influencing their transcription. These targets include genes involved in various cellular functions, reflecting the pleiotropic nature of RcsB regulation. Examples of directly regulated genes include:

rprA: Encoding a small regulatory RNA, rprA is activated by RcsB, often as a homodimer. nih.govoup.comuni-koeln.de

flhDC: This operon encodes the master regulators of flagellar biogenesis. RcsB, particularly as a phosphorylated homodimer or in complex with RcsA, represses flhDC transcription. nih.govoup.comuni-koeln.de The RcsA-RcsB heterodimer binds to a specific DNA sequence near the flhDC promoter. uni-koeln.de The RcsB-RflM heterodimer also represses flhDC transcription by binding downstream of the transcriptional start site. carlomagno-group.org

mat (also known as ecp): The mat genes are involved in the production of adhesive fimbriae. RcsB forms a heterodimer with MatA (EcpR) to regulate these genes, often independently of RcsB phosphorylation. nih.gov

ftsZ: A key cell division gene, ftsZ is positively regulated by RcsB. uni-koeln.denih.gov The sequences required for RcsB activity are located adjacent to the ftsA1p promoter, which co-regulates ftsA and ftsZ. nih.gov

osmC: Encoding an osmotically inducible lipoprotein, osmC is activated by phosphorylated RcsB. uni-koeln.de RcsB binding sites for osmC are located just upstream of the -35 promoter region. uni-koeln.deresearchgate.net

entC and yfdX: These genes are part of the enterobactin (B1671361) synthesis and regulation pathway. RcsB has been implicated in regulating genes related to iron uptake control, including those involved in enterobactin synthesis. oup.com Potential RcsB binding sites have been identified in the promoter region of fepE (downstream of entF) and within the coding sequence of fes, both involved in enterobactin. oup.com

bdm: The bdm gene, involved in biofilm formation, is positively regulated by the RcsCDB phosphorelay and requires an RcsB box next to the -35 element of the promoter. uni-koeln.deresearchgate.net

The specific DNA sequences and their positions relative to the transcription start site are crucial for determining the regulatory outcome (activation or repression) and the requirement for auxiliary proteins or RcsB phosphorylation. oup.comuni-koeln.de

Mechanisms of Transcriptional Activation by this compound (e.g., RNA Polymerase Recruitment)

RcsB activates transcription through several mechanisms, often involving interaction with RNA polymerase (RNAP). One common mechanism for bacterial transcriptional activators, which RcsB also utilizes, is the recruitment of RNAP to the promoter. oup.comunl.pt This can occur through direct interaction between RcsB (or an RcsB-auxiliary protein complex) and RNAP. oup.comunl.pt For instance, the BglJ-RcsB heterodimer may act similarly to canonical activators that bind upstream of the core promoter and interact with RNAP. oup.com At some promoters, RcsB binding sites are located just upstream of the -35 region, suggesting a requirement for interaction with RNAP for activation. uni-koeln.de

Transcriptional activation in bacteria can involve factors interacting with RNAP to alter its promoter preference or by interacting with the promoter to improve RNAP binding. unl.pt While the precise details of RcsB's interaction with RNAP can vary depending on the target promoter and the presence of auxiliary proteins, the principle of RNAP recruitment is a key mechanism for RcsB-mediated activation. oup.comuni-koeln.deunl.pt

Another mechanism of activation by RcsB, particularly in conjunction with auxiliary proteins like BglJ, involves counteracting the repression by global regulators such as H-NS. oup.comnih.gov By competing with H-NS for DNA binding or restructuring H-NS-nucleoprotein complexes, RcsB-containing complexes can relieve silencing and activate transcription. oup.comnih.gov

Mechanisms of Transcriptional Repression by this compound

RcsB can also function as a transcriptional repressor. Mechanisms of transcriptional repression by DNA-binding proteins in bacteria include occlusion, DNA looping, or anti-activation. researchgate.net While the specific mechanisms employed by RcsB for repression can vary, they generally involve preventing RNAP from initiating transcription.

A well-characterized example of RcsB-mediated repression is the regulation of the flhDC operon. nih.govoup.comuni-koeln.de Phosphorylated RcsB, alone or with RcsA, represses flhDC. nih.govoup.comuni-koeln.de The RcsB-RflM heterodimer also represses flhDC by binding to a site downstream of the transcriptional start site, suggesting a potential roadblocking mechanism that hinders the progression of RNAP. oup.comcarlomagno-group.org

Repression can occur by the repressor binding to DNA at positions that directly interfere with RNAP binding or by forming repression loops that hinder RNAP access. researchgate.net Anti-activation, where a repressor binds to an activator and prevents its function, is another possible mechanism. researchgate.net The specific location of the RcsB binding site relative to the promoter and the presence of other regulatory proteins determine the mechanism of repression. oup.comuni-koeln.decarlomagno-group.org

Context-Dependent Regulatory Outcomes

The regulatory outcome of RcsB binding (activation or repression) is highly context-dependent. This context includes the specific DNA binding site sequence and location, the phosphorylation status of RcsB, and the presence of auxiliary regulatory proteins. nih.govoup.comuni-koeln.de

DNA Binding Site: The sequence and position of the RcsB binding site within the promoter region are critical determinants of regulation. Different target genes have RcsB binding sites located at varying distances from the transcription start site, influencing how RcsB interacts with RNAP or other regulatory factors. oup.comuni-koeln.de

Phosphorylation Status: Phosphorylation of RcsB often enhances its dimerization and DNA binding affinity, and is required for the activity of some RcsB-containing complexes, such as the RcsA-RcsB heterodimer and RcsB homodimer in activating certain genes like rprA and osmC, or repressing flhDC. nih.govoup.comuni-koeln.de However, some heterodimers, like BglJ-RcsB and MatA-RcsB, function independently of RcsB phosphorylation. nih.govoup.com

Auxiliary Proteins: Interaction with auxiliary regulators dramatically expands RcsB's regulatory capacity and dictates target specificity. oup.comnih.gov The formation of heterodimers with proteins like RcsA, BglJ, GadE, MatA, or RflM allows RcsB to regulate distinct sets of genes and can influence the dependence on RcsB phosphorylation. oup.comnih.govoup.comuni-koeln.decarlomagno-group.org For example, RcsA-RcsB activates exopolysaccharide genes and represses flhDC, while GadE-RcsB activates gadA. nih.gov BglJ-RcsB activates a different set of loci. oup.comnih.gov

The interplay between these factors allows RcsB to fine-tune gene expression in response to diverse environmental signals and cellular states. nih.govnih.gov The same RNAP contacts can lead to different regulatory outcomes depending on the basal kinetics of a given promoter. nih.gov

Physiological Roles and Regulatory Networks Involving Rcsb Protein

Regulation of Bacterial Cell Surface Structures and Extracellular Components

RcsB plays a pivotal role in remodeling the bacterial cell surface in response to environmental cues. It orchestrates the production of various extracellular structures that are crucial for protecting the cell, facilitating adhesion, and forming complex multicellular communities known as biofilms.

One of the most well-characterized functions of the RcsB protein is its positive regulation of capsular polysaccharide synthesis, with colanic acid being a prime example in Escherichia coli. nih.govnih.gov The Rcs phosphorelay system, consisting of the sensor kinase RcsC and the phosphotransfer protein RcsD, responds to signals indicative of cell envelope stress, such as osmotic shock or alterations in the lipopolysaccharide structure. asm.org Upon activation, a phosphate (B84403) group is transferred to RcsB.

Phosphorylated RcsB (RcsB-P) then acts as a transcriptional activator for the cps (capsular polysaccharide synthesis) genes, which are responsible for the biosynthesis of colanic acid. nih.gov RcsB-P can bind to a specific DNA sequence in the promoter region of these genes. For maximal activation of the colanic acid synthesis operon, RcsB often forms a heterodimer with an auxiliary regulatory protein, RcsA. asm.orgnih.gov The RcsA protein is unstable and its availability is tightly controlled, adding another layer of regulation to capsule production. asm.org The activation of colanic acid production by the RcsB-dependent pathway is a key protective mechanism against various environmental stresses.

Table 1: Key Components in RcsB-mediated Regulation of Colanic Acid

ComponentTypeFunction in Colanic Acid Regulation
RcsB Response RegulatorDirectly activates transcription of cps genes upon phosphorylation.
RcsC Sensor KinaseSenses envelope stress and initiates the phosphorelay.
RcsD Phosphotransfer ProteinShuttles phosphate from RcsC to RcsB.
RcsA Auxiliary RegulatorForms a complex with RcsB to enhance the activation of cps genes.
cps operon Gene ClusterContains the genes required for the biosynthesis of colanic acid.

Extracellular polymeric substances (EPS) are a complex mixture of macromolecules, including polysaccharides, proteins, and extracellular DNA, that form the structural matrix of biofilms. nih.govfrontiersin.orgwikipedia.org RcsB is a key regulator in the production of these substances, thereby significantly influencing biofilm formation. The Rcs-mediated control of colanic acid is a major contributor to the EPS matrix.

The production of EPS helps protect bacteria from environmental insults and facilitates the formation of robust biofilm structures. frontiersin.org The Rcs signaling pathway, through RcsB, integrates various environmental signals to modulate the composition and quantity of EPS, thereby controlling the transition between planktonic (free-swimming) and sessile (biofilm-associated) lifestyles. nih.govasm.org

Fimbriae are hair-like appendages on the bacterial surface that play a critical role in adhesion to both biotic and abiotic surfaces, a crucial first step in biofilm formation and host colonization. mdpi.complos.org RcsB has been identified as a direct transcriptional activator of specific fimbrial operons.

A notable example is the regulation of Mat fimbriae (also known as ECP for E. coli common pilus) in meningitis-associated E. coli. nih.govnih.govresearchgate.net Research has shown that RcsB is essential for the expression of the mat operon. nih.govasm.org Gel retardation assays have confirmed that RcsB directly binds to the promoter region of the mat operon to initiate transcription. nih.govnih.gov This regulation is critical for biofilm formation mediated by Mat fimbriae. nih.govnih.govasm.org Interestingly, this activation appears to be independent of the core phosphorelay components RcsC and RcsD in certain contexts, suggesting alternative activation pathways for RcsB in controlling fimbrial gene expression. nih.govnih.gov The regulation of fimbriae assembled by the Chaperone-Usher Pathway (CUP), a common mechanism in Enterobacteriaceae, is often complex and involves both specific and global regulatory networks where RcsB can participate. mdpi.com

Control of Bacterial Motility and Flagellar Biogenesis

In a classic example of regulatory trade-offs, the Rcs/RcsB system that promotes a sessile, biofilm-based lifestyle through the production of capsules and fimbriae simultaneously represses motility. This is achieved by negatively regulating the genes required for the synthesis and function of flagella, the whip-like appendages that propel bacteria through liquid environments.

Swarming is a complex, coordinated movement of a bacterial population across a solid surface, which requires hyperflagellation. nih.gov The Rcs system acts as a potent inhibitor of swarming motility. asm.org Activation of the Rcs pathway, and consequently RcsB, leads to a significant reduction in swarming. nih.govasm.org This is primarily due to the RcsB-mediated repression of flagellar biosynthesis. Furthermore, the overproduction of extracellular polysaccharides, such as colanic acid, which is positively regulated by RcsB, can physically impede swarming motility. nih.govasm.org

Swimming motility, the movement of individual bacteria in a liquid, is directly dependent on the presence of flagella. RcsB negatively controls swimming motility by repressing the master operon responsible for flagellar biogenesis, flhDC. nih.govnih.gov The flhDC operon encodes the master transcriptional regulator that initiates the entire cascade of flagellar gene expression. nih.gov

Phosphorylated RcsB, sometimes in conjunction with RcsA, binds to a specific DNA site known as an RcsAB box located within the flhDC promoter region. nih.govnih.gov This binding event represses the transcription of flhDC, effectively shutting down the production of flagella and rendering the bacteria non-motile. nih.govnih.gov Studies have shown that deleting rcsB can lead to hypermotility, underscoring its role as a key repressor of the flagellar regulon. researchgate.net This inverse regulation of motility and sessility by RcsB is a critical adaptive strategy, allowing bacteria to switch between exploratory (motile) and colonizing (sessile) behaviors. asm.org

Table 2: Regulatory Effects of RcsB on Motility-Related Genes

Gene/OperonFunctionEffect of RcsB Activation
flhDC Master regulator of flagellar biosynthesisRepression
Flagellar structural genes Encode components of the flagellum (e.g., filament, hook, basal body)Indirect Repression (via flhDC)

Repression of Flagellar Master Regulators (e.g., flhDC)

The this compound, a key component of the Rcs phosphorelay system, plays a significant role in downregulating bacterial motility by directly repressing the expression of the flagellar master regulatory operon, flhDC. researchgate.netnih.gov This operon encodes the FlhD and FlhC proteins, which form a heterotetrameric complex (FlhD₄C₂) that acts as the primary transcriptional activator for the entire flagellar synthesis cascade. nih.govasm.orgnih.gov By inhibiting flhDC transcription, RcsB effectively halts the production of flagella, thus impeding swimming and swarming motility. researchgate.netresearchgate.net

The mechanism of repression involves the binding of RcsB to a specific DNA sequence, known as an RcsAB box, located downstream of the flhDC promoter. nih.govnih.gov This binding event interferes with the initiation of transcription. The regulatory activity of RcsB at the flhDC promoter can be modulated by its phosphorylation state and its interaction with auxiliary proteins.

In some enteric bacteria like Escherichia coli, the repressive effect of phosphorylated RcsB is enhanced by the auxiliary regulator RcsA, with which it can form a heterodimer. nih.govnih.govnih.gov However, RcsB can also repress flhDC independently. researchgate.net In Salmonella enterica, RcsB forms a heterodimer with another protein, RflM, to repress flhDC transcription, and this action is independent of RcsB phosphorylation. nih.gov The RcsB-RflM complex binds to the flhDC promoter with a higher affinity than RcsB alone, stabilizing the repression in the absence of specific environmental signals. nih.gov This intricate regulation allows bacteria to fine-tune their motility in response to various cellular and environmental cues, such as cell envelope stress. asm.org

**Table 1: RcsB Regulation of Flagellar Genes in *Serratia marcescens***

Gene Function Expression Change in rcsB Mutant
flhB Flagellar biosynthesis protein Significantly Increased
flgB Flagellar basal body rod protein Significantly Increased
flgE Flagellar hook protein Significantly Increased
fliF Flagellar MS-ring protein Significantly Increased
fliL Flagellar protein Significantly Increased
motA Flagellar motor protein Significantly Increased

This table summarizes transcriptome and RT-qPCR data showing the increased expression of various flagellar synthesis genes upon disruption of the rcsB gene in S. marcescens, demonstrating RcsB's negative control over motility. researchgate.net

This compound in Biofilm Formation and Dispersal

The this compound is a central regulator in the switch between planktonic (free-swimming) and sessile (biofilm) lifestyles in many bacteria. asm.orgresearchgate.net It integrates environmental signals to control the complex processes of biofilm initiation, development, and eventual dispersal.

Role in Initiation and Maturation of Biofilms

RcsB is critical for the initial stages of biofilm formation. In organisms like Escherichia coli and Proteus mirabilis, mutants lacking rcsB show significant defects in their ability to form biofilms on surfaces. researchgate.netnih.gov RcsB positively regulates the expression of adhesins, such as Mat fimbriae (also known as ECP) in meningitic E. coli, which are essential for initial cell attachment and colonization. nih.gov The loss of RcsB leads to a failure to express these fimbriae, thereby preventing the temperature-dependent formation of biofilms. nih.gov Similarly, in Pseudomonas aeruginosa, RcsB activates the expression of cupD genes, which are involved in the assembly of fimbriae that promote cell attachment, a crucial first step in biofilm development. nih.govnih.gov

Impact of this compound Phosphorylation Status on Biofilm Development

The phosphorylation state of RcsB acts as a molecular switch that determines whether a cell commits to a biofilm or a planktonic existence. asm.orgdntb.gov.ua In Salmonella enterica serovar Typhimurium, this control is particularly distinct:

Unphosphorylated RcsB: Contrary to its initial perception as an inactive state, unphosphorylated RcsB is essential for activating the expression of genes required for the biofilm matrix. asm.orgnih.gov Preventing RcsB phosphorylation, either by mutating the phosphorelay components (RcsC, RcsD) or by creating a non-phosphorylatable version of RcsB, leads to enhanced biofilm development. asm.orgdntb.gov.ua

Phosphorylated RcsB: The phosphorylation of RcsB, which occurs in response to certain environmental stimuli, actively inhibits biofilm formation. asm.org Phosphorylated RcsB represses the expression of CsgD, a master regulator of the biofilm matrix, through the accumulation of a small non-coding RNA, RprA. asm.orgdntb.gov.ua

This phosphorylation-dependent switch allows Salmonella to transition between motile and sessile states based on environmental signals perceived by the Rcs system. asm.org In other bacteria, such as E. coli, RcsB can regulate certain biofilm-related genes, like pagP, independently of its phosphorylation status, often by partnering with other regulators like GadE. nih.gov

Regulation of Biofilm Matrix Components and Architecture

The biofilm matrix, which provides structural integrity and protection to the bacterial community, is composed of exopolysaccharides, proteins, and extracellular DNA (eDNA). mdpi.com RcsB directly or indirectly controls the synthesis of key components of this matrix.

Involvement in Biofilm Dispersal Mechanisms

Biofilm dispersal is a regulated process that allows bacteria to escape the biofilm and colonize new environments. scispace.comresearchgate.net RcsB has been shown to play an active role in this final stage of the biofilm life cycle. In Pseudomonas aeruginosa, under specific growth conditions, the overexpression of RcsB induces biofilm dispersal. nih.govnih.gov This dispersal mechanism is dependent on the RcsB-mediated positive regulation of pvrR, a gene encoding a phosphodiesterase. nih.gov Phosphodiesterases are enzymes that degrade cyclic di-GMP, a key intracellular signaling molecule that generally promotes biofilm formation. By increasing the levels of the PvrR phosphodiesterase, RcsB effectively reduces the intracellular concentration of cyclic di-GMP, triggering the disassembly of the biofilm matrix and the release of planktonic cells. nih.gov This positions RcsB as a pivotal regulator that not only builds the biofilm but also orchestrates its timely deconstruction.

Adaptation to Environmental Stress Conditions Regulated by this compound

The Rcs phosphorelay system, with RcsB as its terminal response regulator, is a canonical cell envelope stress response pathway in many Gram-negative bacteria. asm.orgnih.gov It senses damage or perturbations to the bacterial cell envelope and initiates a transcriptional response to mitigate the stress and ensure survival. asm.org

The system is activated by a wide range of stressors, including:

Outer Membrane Perturbations: Physical or chemical damage to the outer membrane is a primary trigger for the Rcs pathway. asm.org

Peptidoglycan Stress: Changes in the integrity of the peptidoglycan layer can also activate the RcsB-mediated response. asm.org

Osmotic Stress: RcsB is involved in adapting to changes in osmolarity. In E. coli biofilms, which are a hyperosmolar environment, RcsB is activated to induce the expression of genes like pagP. nih.govresearchgate.net The PagP enzyme modifies lipid A, a component of the outer membrane lipopolysaccharide (LPS), which helps the bacteria resist host defense mechanisms and other stresses. nih.gov This response to ionic stress can occur independently of the main Rcs phosphorelay cascade and involves cooperation with other regulators like GadE. nih.gov

Upon activation by these stresses, RcsB modulates the expression of a broad regulon to reconfigure the cell surface. This includes upregulating the production of protective exopolysaccharides like colanic acid, altering membrane composition, and downregulating processes that may be detrimental under stress, such as flagellar synthesis. nih.govresearchgate.net This adaptive response is crucial for bacterial persistence in hostile environments, including during infection of a host. researchgate.net

Table 2: RcsB Interaction with Auxiliary Regulators in Response to Stress

Auxiliary Regulator Interacting Form Regulatory Outcome Example Associated Stress/Condition
RcsA RcsB-RcsA Heterodimer Activates capsule synthesis; represses flhDC Cell Envelope Stress
GadE RcsB-GadE Heterodimer Activates gadA (glutamate decarboxylase) Acid Stress, Osmotic Stress in Biofilm
BglJ RcsB-BglJ Heterodimer Activates loci including leuO Not fully defined
MatA RcsB-MatA Heterodimer Activates Mat fimbriae expression Biofilm Formation
DctR RcsB-DctR Heterodimer Function under investigation Not fully defined
RflM RcsB-RflM Heterodimer Represses flhDC Flagellar Synthesis Regulation

This table illustrates how RcsB partners with various auxiliary transcription factors to regulate diverse gene sets in response to specific environmental cues and stresses. nih.govnih.gov

Compound and Protein Index

NameType
Acetyl phosphateSmall Molecule
BapAProtein
BglJProtein
CsgDProtein
CupDProtein
Cyclic di-GMPSmall Molecule
DctRProtein
FlhCProtein
FlhDProtein
GadEProtein
Lipid AMolecule (Part of LPS)
MatAProtein
PagPProtein
PvrRProtein
RcsAProtein
RcsCProtein
RcsDProtein
RflMProtein
RprAsmall RNA

Acid Resistance Mechanisms (e.g., regulation of gadABC, yfdX, hdeA)

RcsB is a crucial component of the acid resistance network in many enteric bacteria. It modulates the expression of several genes essential for survival in low pH environments. One of the primary mechanisms of acid resistance is the glutamate-dependent acid resistance (AR2) system, where RcsB's regulatory function is multifaceted.

RcsB collaborates with another transcriptional regulator, GadE, to control the expression of the gadA and gadBC operons, which encode glutamate decarboxylases and an amino acid antiporter, respectively. This interaction is complex; in some contexts, RcsB can act as a repressor of gadABC in the absence of GadE, while it functions as an activator in a heterodimer with GadE. nih.govnih.gov This dual regulatory role allows for fine-tuned control of the AR2 system.

Furthermore, RcsB positively regulates the expression of yfdX, a gene whose product has been identified as a periplasmic chaperone that mitigates acid-induced protein aggregation. nih.gov Studies in Klebsiella pneumoniae have demonstrated that deletion of rcsB leads to a significant reduction in YfdX production and increased sensitivity to acid stress. nih.gov The regulation of yfdX by RcsB appears to be influenced by the phosphorylation state of RcsB. nih.gov

In addition to yfdX, RcsB also contributes to the expression of the acid chaperone-encoding gene hdeA. Deletion of rcsB in E. coli O157:H7 has been shown to impair hdeA expression, leading to increased acid sensitivity. nih.gov The coordinated regulation of these various acid resistance genes underscores the integral role of RcsB in protecting the cell from acidic environments.

Gene/OperonFunction in Acid ResistanceRcsB Regulation
gadABCGlutamate decarboxylase system (AR2)Forms a heterodimer with GadE to activate expression. nih.gov
yfdXPeriplasmic chaperone, reduces acid-induced protein aggregation. nih.govPositively regulates expression. nih.gov
hdeAPeriplasmic chaperone, protects proteins from acid-induced denaturation.Positively influences expression. nih.gov

Desiccation Stress Response

While direct regulation of specific desiccation resistance genes by RcsB is an area of ongoing research, its role in this stress response is strongly implicated through its control of exopolysaccharide production and biofilm formation. Biofilms, complex communities of bacteria encased in a self-produced matrix, are known to provide protection against various environmental insults, including desiccation.

RcsB, in conjunction with its auxiliary protein RcsA, is a key activator of the genes responsible for the synthesis of colanic acid, a major component of the biofilm matrix in Escherichia coli and other related bacteria. nih.govresearchgate.net By promoting the production of this protective extracellular matrix, RcsB contributes to the physical barrier that helps retain water and protect bacterial cells from the damaging effects of drying. The sensor kinase RcsC, which initiates the Rcs signaling cascade, is known to detect changes in osmolarity and membrane integrity, conditions that are relevant to desiccation stress. researchgate.net

RcsB-Regulated ProcessContribution to Desiccation Resistance
Colanic Acid BiosynthesisProduction of an exopolysaccharide that forms a protective biofilm matrix, aiding in water retention. nih.govresearchgate.net
Biofilm FormationCreates a protected microenvironment that shields bacteria from desiccation. nih.gov

Maintenance of Cell Wall Integrity

The Rcs signaling pathway, with RcsB as its effector, is a critical surveillance system for the bacterial cell envelope, which includes the cell wall. It is activated in response to perturbations in the peptidoglycan layer, the primary structural component of the bacterial cell wall. This response is essential for maintaining the structural integrity of the cell and preventing lysis.

RcsB's role in maintaining cell wall integrity is also linked to its regulation of cell division processes. As will be discussed further, RcsB directly activates the transcription of the ftsZ gene. nih.gov FtsZ is a key protein that forms the Z-ring at the site of cell division, and its proper expression and function are crucial for coordinating cell wall synthesis during septation. By controlling the levels of FtsZ, RcsB indirectly influences the correct assembly of the cell division machinery and the associated synthesis of the septal cell wall, thereby ensuring the integrity of the daughter cells.

Response to Outer Membrane Stress

The Rcs system is exquisitely sensitive to stresses that affect the outer membrane of Gram-negative bacteria. RcsB orchestrates a transcriptional response to various forms of outer membrane damage, including defects in lipopolysaccharide (LPS) synthesis and the mislocalization or misfolding of outer membrane proteins (OMPs).

The Rcs phosphorelay is activated by signals originating from the outer membrane, which are sensed by the lipoprotein RcsF. nih.gov Upon activation, the signal is transduced through RcsC and RcsD to RcsB, which then modulates the expression of a suite of genes to mitigate the stress. nih.gov The RcsB regulon includes genes involved in the synthesis of the colanic acid capsule, which can provide a protective barrier against outer membrane-damaging agents. pax-db.org Additionally, RcsB can influence the expression of OMPs, contributing to the restoration of outer membrane homeostasis. pax-db.org

Integration with Other Core Cellular Processes

RcsB's regulatory influence extends beyond stress responses to encompass fundamental cellular processes, demonstrating its role as a key node in the global regulatory network of the cell.

Regulation of Cell Division Genes (e.g., ftsZ)

A critical function of RcsB is its direct involvement in the regulation of cell division. In E. coli, RcsB has been shown to be a positive regulator of the ftsZ gene. nih.gov FtsZ is a tubulin homolog that polymerizes to form the Z-ring, a structure that is essential for the initiation of cell division. The Z-ring serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction.

RcsB-dependent activation of ftsZ transcription occurs from a promoter located within the upstream ftsA gene. nih.gov This regulation ensures that the levels of FtsZ are appropriate for the cell's division cycle. Overexpression of rcsB has been observed to suppress the temperature-sensitive phenotype of certain ftsZ mutants, further highlighting the direct link between RcsB and FtsZ activity. nih.gov This connection between a major stress response system and the core cell division machinery suggests a mechanism for coordinating cell proliferation with the status of the cell envelope.

Target GeneFunctionRcsB Regulatory Action
ftsZForms the Z-ring, initiating cell division. nih.govnih.govActivates transcription. nih.govnih.gov

Control of Stationary Phase Sigma Factor Activity

RcsB also interfaces with the general stress response, which is largely controlled by the alternative sigma factor RpoS (σS). RpoS directs the transcription of a large number of genes that are important for survival during stationary phase and under various stress conditions.

Regulatory MoleculeRole in RpoS Regulation
RcsBActivates the transcription of rprA. nih.gov
RprA (sRNA)Increases the translation of rpoS mRNA. nih.gov

Modulation of Prodigiosin (B1679158) Synthesis (in Serratia marcescens)

The this compound functions as a significant negative regulator of prodigiosin synthesis in Serratia marcescens. asm.orgnih.govnih.gov Prodigiosin is a characteristic red pigment produced by this bacterium, known for its antimicrobial, immunosuppressive, and anticancer properties. nih.govnih.gov The regulatory role of RcsB in this process is primarily repressive; experimental disruption or deletion of the rcsB gene leads to a marked increase in prodigiosin production. nih.govresearchgate.net

The mechanism of this negative regulation involves the transcriptional control of the prodigiosin biosynthesis gene cluster, known as the pig operon. nih.gov Research indicates that RcsB does not directly regulate the pig operon but instead targets a key positive regulator, the FlhDC protein complex. asm.orgnih.gov RcsB likely binds to the promoter region of the flhDC operon, repressing its transcription. nih.gov Since FlhDC is required to activate the expression of the pig operon, the repression of flhDC by RcsB results in the downstream inhibition of prodigiosin synthesis. asm.orgnih.gov This positions RcsB as a crucial component in the complex regulatory network that governs secondary metabolite production in S. marcescens, linking it to other cellular processes like motility, which is also under the control of FlhDC. asm.org

Table 1: Impact of RcsB on Prodigiosin Synthesis in Serratia marcescens
Genetic ModificationEffect on RcsBObserved PhenotypeMolecular MechanismReference
Wild-Type (JNB5-1)FunctionalNormal prodigiosin productionRcsB represses flhDC, leading to baseline pig operon expression. asm.orgresearchgate.net
rcsB gene disruption/deletion (ΔRcsB)Non-functional/AbsentSignificantly increased prodigiosin productionRepression of flhDC is lifted, leading to overexpression of the pig operon. nih.govnih.gov
Complementation of ΔRcsB with functional rcsBRestoredProdigiosin production returns to wild-type levelsRestored RcsB represses flhDC transcription. researchgate.net

Regulation of Iron Homeostasis and Acquisition Systems (e.g., entC)

The this compound is also implicated in the regulation of iron homeostasis, a critical process for bacterial survival and pathogenesis. In Klebsiella pneumoniae, RcsB, in conjunction with its auxiliary protein RcsA, directly regulates the expression of the entC gene. frontiersin.orgplos.org The entC gene is part of the enterobactin (B1671361) biosynthesis cluster, which is responsible for the production of the siderophore enterobactin, a high-affinity iron-chelating molecule. frontiersin.org

The regulatory mechanism involves the binding of the RcsAB complex to a specific RcsAB box-like sequence found in the promoter region of entC. frontiersin.org This regulation is part of a more complex network that also involves the Ferric-uptake regulator (Fur), the master regulator of iron homeostasis. frontiersin.orgplos.org Fur, in response to high iron levels, represses the expression of rcsA. This creates a regulatory cascade where iron availability dictates Fur activity, which in turn controls the level of RcsA, thereby modulating the formation of the RcsAB complex that regulates entC expression. frontiersin.org This demonstrates that RcsB is part of a sophisticated system that allows bacteria to fine-tune their iron acquisition in response to environmental iron availability. frontiersin.org Furthermore, transcriptomic studies in Salmonella enterica have suggested a potential role for RcsB in controlling iron metabolism in this pathogen as well. nih.govnih.gov

This compound Contribution to Bacterial Pathogenesis and Virulence

General Roles in Virulence Factor Expression

The this compound is a global regulator that plays a multifaceted role in bacterial pathogenesis by controlling the expression of a wide array of virulence factors. nih.gov Its activity allows bacteria to adapt to the stressful conditions encountered within a host and to establish a successful infection. nih.gov RcsB can act either as a homodimer or as a heterodimer with auxiliary regulators like RcsA, GadE, and BglJ, which expands its regulatory capacity. nih.gov

Key virulence-related processes regulated by RcsB include:

Capsule Synthesis: RcsB is a well-established activator of capsular polysaccharide (CPS) synthesis in many enteric bacteria, including E. coli and Klebsiella pneumoniae. nih.govbiorxiv.org The capsule is a crucial virulence factor that protects bacteria from phagocytosis and other host immune responses.

Biofilm Formation: RcsB's role in biofilm formation is complex and can be species-dependent. In some cases, it promotes biofilm formation by activating the expression of fimbriae and other adhesins. asm.org In other contexts, particularly in certain E. coli O157:H7 variants, the inactivation of rcsB leads to increased biofilm formation due to the derepression of curli fimbriae. nih.govnih.gov

Motility: RcsB generally acts as a repressor of motility. nih.gov It achieves this by repressing the transcription of the flhDC operon, which encodes the master regulator of flagellar biosynthesis. nih.govresearchgate.net This downregulation of motility is often coordinated with the upregulation of sessile traits like capsule and biofilm production, facilitating a switch from a planktonic to a host-colonizing lifestyle.

Acid Resistance: In conjunction with the regulator GadE, RcsB can activate genes involved in the glutamate-dependent acid resistance system, enhancing survival in the acidic environment of the stomach. nih.govnih.gov

Species-Specific Pathogenic Mechanisms Involving this compound

The specific contribution of RcsB to virulence varies significantly among different bacterial pathogens, reflecting adaptations to their unique infection cycles and host environments.

Escherichia coli O157:H7: In this enterohemorrhagic pathogen, RcsB is a pivotal regulator of the trade-off between different stress fitness phenotypes. nih.gov Natural variants of E. coli O157:H7 with deletions in the rcsB gene exhibit increased production of curli fimbriae and consequently, enhanced biofilm formation. nih.govnih.gov However, this comes at a cost, as the loss of RcsB function leads to a significant reduction in acid resistance. nih.gov This is because RcsB positively regulates the GadE-dependent acid resistance pathway. nih.gov Therefore, the functional status of RcsB can dictate whether the bacterium is better adapted for environmental persistence (biofilm formation) or for passage through the host's acidic stomach. nih.govnih.gov

Salmonella enterica : In Salmonella, the Rcs system is crucial for virulence, and its proper regulation is required for systemic infection. nih.govoup.com RcsB controls a large regulon of genes involved in motility, cell envelope stress response, and the expression of the small RNA RprA. nih.govnih.gov As in E. coli, RcsB represses the flagellar master regulator flhDC, which is critical for modulating motility during different stages of infection. nih.gov Structural and functional analyses have revealed that RcsB binds to the promoters of its target genes as a dimer, and its activity can be modulated by phosphorylation. nih.govnih.gov

Klebsiella pneumoniae : For K. pneumoniae, a notorious opportunistic pathogen, the primary role of RcsB in virulence is its strong positive regulation of capsule synthesis. biorxiv.orgnih.gov The thick mucoid capsule is the principal virulence factor of hypervirulent K. pneumoniae strains, providing resistance to phagocytosis and serum killing. Microarray studies have shown that RcsB regulates a large number of genes, with a significant portion involved in carbohydrate transport and metabolism, directly feeding into capsule production. nih.gov By controlling the capsule, RcsB also indirectly influences the bacterium's resistance to certain antibiotics. biorxiv.org

Pseudomonas aeruginosa : In this versatile opportunistic pathogen, the Rcs system has been implicated in the regulation of biofilm formation and dispersal. nih.gov In strain PA14, RcsB activates the expression of the cupD gene cluster, which is located on a pathogenicity island and is involved in the assembly of fimbriae that promote initial attachment to surfaces. nih.gov Interestingly, under certain conditions, overexpression of RcsB can also induce biofilm dispersal by positively controlling the expression of pvrR, which encodes a phosphodiesterase involved in degrading cyclic-di-GMP, a key signaling molecule that promotes biofilm formation. nih.gov This highlights RcsB's role in fine-tuning the transition between sessile and motile lifestyles in P. aeruginosa. nih.govmdpi.com

Table 2: Species-Specific Roles of RcsB in Bacterial Pathogenesis
Bacterial SpeciesKey Virulence Factors/Processes Regulated by RcsBRegulatory OutcomeReference
E. coli O157:H7Curli fimbriae, Acid resistance (GadE pathway)Represses curli; Activates acid resistance nih.gov
Salmonella entericaMotility (flhDC), Capsule synthesis, sRNA (RprA)Represses motility; Activates capsule and RprA nih.gov
Klebsiella pneumoniaeCapsule synthesis, Iron acquisition (entC), Drug resistanceActivates capsule and iron uptake frontiersin.orgbiorxiv.orgnih.gov
Pseudomonas aeruginosaBiofilm formation (CupD fimbriae), Biofilm dispersal (PvrR)Activates attachment; Can induce dispersal nih.gov

Structural Biology and Biophysical Characterization of Rcsb Protein

High-Resolution Structural Determination Approaches

High-resolution structural determination techniques have been instrumental in elucidating the molecular architecture of the RcsB protein and its complexes. These methods provide atomic-level details essential for understanding protein function, interactions, and regulatory mechanisms. The Protein Data Bank (PDB) serves as a central archive for experimentally determined 3D structures of biological macromolecules, including proteins and nucleic acids. rcsb.orgnih.govnih.govwikipedia.org

X-ray Crystallography Studies of this compound (e.g., PDB 6ZIX)

X-ray crystallography is a primary technique used to determine the three-dimensional structures of proteins at high resolution. wikipedia.orgiucr.orgyoutube.com This method involves obtaining protein crystals, which contain ordered arrays of protein molecules. youtube.comresearchgate.net When an X-ray beam strikes the crystal, it scatters into a distinctive pattern of spots (diffraction pattern) that can be analyzed to determine the positions of atoms in the protein. youtube.comresearchgate.net

While the specific PDB entry 6ZIX was not found in the search results, studies have reported crystal structures of full-length RcsB in complex with DNA. For instance, crystal structures of Escherichia coli RcsB bound to DNA sequences from the flhDC operon have been determined. asm.orgnih.gov These structures, obtained at resolutions such as 3.15 Å and 3.37 Å, provide valuable insights into how RcsB recognizes target DNA sequences and its oligomeric state upon DNA binding. asm.orgnih.gov The asymmetric unit in one crystal form contained an RcsB dimer bound to DNA, while another form showed an RcsB tetramer (two dimers) bound to two DNA molecules. asm.orgnih.gov

Structural Insights from Non-Phosphorylated this compound Forms

RcsB's regulatory activity can occur in both phosphorylated and dephosphorylated states. asm.orgnih.gov Structural studies of the non-phosphorylated form of RcsB or its domains are crucial for understanding the protein's basal conformation and how phosphorylation might induce structural changes.

The crystal structure of the non-phosphorylated receiver domain of RcsB from Escherichia coli has been determined at 2.0 Å resolution. nih.gov This structure revealed important molecular details regarding the phosphorylation-independent dimerization of RcsB's receiver domain. nih.gov The dimerization interface in the receiver domain is formed by specific helices and loops, similar to those observed in homologous regulators. nih.gov Studies on Salmonella enterica RcsB have also provided crystal structures of the full-length protein in the presence and absence of a phosphomimetic molecule, shedding light on conformational changes associated with activation. nih.gov

Structural Analysis of this compound Domains

RcsB is a two-domain protein belonging to the FixJ/NarL family of transcriptional regulators. asm.orgnih.gov It consists of an N-terminal receiver domain and a C-terminal DNA-binding domain, connected by a linker. asm.orgnih.gov

Detailed Structure of the Receiver Domain and Phosphoacceptor Site

The N-terminal receiver (REC) domain of RcsB is typically composed of a five-stranded central β-sheet surrounded by five α-helices, exhibiting a (βα)5 topology. asm.orgasm.orguni-koeln.de This domain contains the conserved aspartyl residue that serves as the phosphoryl acceptor. asm.orgasm.org In Escherichia coli RcsB, Asp56 is the site of phosphorylation, which is essential for the activation of transcription from certain promoters. asm.orgasm.org

The crystal structure of the non-phosphorylated RcsB receiver domain from E. coli shows one molecule in the asymmetric unit, comprising residues 2-132. nih.gov The structure reveals the typical (βα)5 fold. nih.gov The active site, which includes the phosphoacceptor site, involves specific conserved aspartate residues (e.g., D10, D11, and D56 in a predicted model) that are thought to coordinate the metal ion necessary for phosphorylation chemistry. uni-koeln.dercsb.org

Architectural Features of the DNA-Binding Domain (Helix-Turn-Helix Motif)

The C-terminal domain of RcsB is the DNA-binding domain, characterized by a helix-turn-helix (HTH) motif. asm.orgasm.orgnih.govuni-koeln.denih.gov This domain is crucial for RcsB's interaction with target DNA sequences. The HTH motif is a common DNA-binding motif approximately 20 amino acids long, formed by two helices connected by a short turn. purdue.edurcsb.orgrcsb.org The second helix, often referred to as the recognition helix, is primarily responsible for sequence-specific binding within the major groove of the DNA. purdue.edu The first helix helps to stabilize the motif. purdue.edu

The DNA-binding domain of RcsB from Erwinia amylovora has been studied using NMR spectroscopy, revealing a four-helix bundle fold with the central helices forming the HTH motif. nih.gov In E. coli RcsB, helices α8 and α9 constitute the central HTH DNA-binding motif, stabilized by helix α7. uni-koeln.de

Structural Basis of this compound-DNA Interactions

Structural studies of RcsB in complex with DNA have provided detailed insights into the molecular basis of its DNA recognition. In RcsB-DNA complexes, the helices forming the HTH motif of the DNA-binding domain bind within the major groove of the DNA, typically perpendicular to the DNA helical axis. asm.orgnih.govresearchgate.net

Specific amino acid residues within the RcsB HTH domain make direct contacts with the DNA. For example, in the E. coli RcsB-DNA complex, residues like K180 and S184 on helix α9 have been shown to form hydrogen bonds with specific DNA bases. nih.govresearchgate.net Additional hydrogen bonds are formed between the phosphates of the DNA backbone and side chains of various residues in the HTH domain, as well as some main chain atoms. nih.gov Electrostatic interactions also contribute to the binding affinity. nih.govresearchgate.net

The orientation and binding mode of the RcsB HTH domains are similar to those observed in the structures of isolated DNA-binding domains of other regulators like NarL in complex with DNA. nih.govresearchgate.net The interaction of RcsB with DNA can involve either a homodimer or a heterodimer (e.g., with RcsA), and the specific DNA binding sites recognized can vary. asm.orgasm.orgnih.gov While RcsB alone can recognize certain DNA sequences, interaction with partners like RcsA can stabilize the RcsB-DNA complex. nih.gov

The dimerization of RcsB, involving interactions between both the receiver and HTH domains, is important for its DNA binding activity. nih.govresearchgate.net In the RcsB dimer bound to DNA, the subunits are not related by a perfect two-fold rotation axis, but rather exhibit an approximate two-fold axis between the domains. nih.govresearchgate.net

Data on specific interactions can be summarized in tables:

Interaction TypeRcsB Residues Involved (Example from E. coli)DNA Region InvolvedCitation
Hydrogen Bonds (Side Chain - Base)K180, S184 (on helix α9)Specific DNA bases (e.g., G, A) nih.govresearchgate.net
Hydrogen Bonds (Side Chain - Phosphate)S152, K154, T169, R177, T181, S183, Q185, K186, K187DNA backbone phosphates nih.gov
Hydrogen Bonds (Main Chain - Phosphate)V168, T169, S178DNA backbone phosphates nih.gov
Electrostatic Interactions(Specific residues not explicitly listed in detail in snippets)DNA backbone nih.govresearchgate.net

Further detailed research findings from structural studies include the observation that RcsB-DNA interactions were largely identical across different DNA sequences tested in some crystal structures. asm.orgresearchgate.net

Characterization of RcsB Homodimer DNA-Bound Conformations

Structural studies have revealed that RcsB binds to the promoters of target genes in a dimeric active conformation nih.gov. In this state, the RcsB homodimer positions its DNA-binding domains within the major groove of the DNA, facilitating an initial interaction with the target sequence nih.gov. Crystal structures of Salmonella Typhimurium RcsB bound to different promoter regions, such as rprA and P1flhDC, show RcsB in a dimeric organization nih.gov. While DNA binding can stabilize an active conformation in unphosphorylated RcsB, structural analyses indicate that both phosphorylated and unphosphorylated RcsB can bind DNA in a similar conformation, with the DBD domains rearranging relative to the REC domains to interact with the DNA nih.gov.

The RcsB dimer bound to DNA exhibits an asymmetric organization nih.gov. The subunits within the dimer are not related by a perfect two-fold rotation axis; instead, an approximate two-fold axis exists between each of the RcsB domains of a dimer, with these axes meeting at an angle of about 120° nih.gov. The subunits of the RcsB dimer display different conformations and interdomain interfaces involving distinct sets of contacts nih.gov. The surface contact area between the HTH and REC domains is notably larger in one subunit compared to the other nih.gov.

Mechanisms of DNA Recognition and Binding Site Interactions

RcsB's DNA recognition is mediated by its C-terminal HTH domain asm.orgresearchgate.net. In the RcsB-DNA complex, the helices forming the HTH DNA recognition motif bind to the floor of the DNA major groove, oriented perpendicular to the DNA helical axis researchgate.net. Specific interactions occur between RcsB residues and DNA nucleotides asm.orgresearchgate.net. For instance, residues such as K180 and S184, located on helix 9, form hydrogen bonds with specific guanine (B1146940) bases in the DNA researchgate.net.

Protein-DNA interactions involve various forces, including π-π interactions, electrostatic interactions between charged groups, hydrogen bonds (both between protein side chains and DNA bases, and between main chains/side chains and DNA phosphates), hydrophobic interactions, and van der Waals forces nih.gov. Electrostatic interactions play a significant role in non-specific DNA binding, with the positively charged binding site on DNA-binding proteins facilitating interaction with the negatively charged DNA nih.gov. Specificity can be achieved through the spatial complementarity of both positive and negative charges in the binding region nih.gov. The probabilistic nature of binding site recognition is reflected in the probabilistic nature of amino acid-nucleotide contacts nih.gov.

RcsB can bind to DNA as a homodimer or in a heterodimeric complex with other regulators like RcsA asm.orgresearchgate.net. The presence of a phosphoryl donor can favor RcsB dimerization and enhance its DNA binding affinity asm.org. The RcsB box for homodimeric active binding to DNA has been delimited to the sequence TN(G/A)GAN4TC(T/C)NA nih.gov.

Computational and Biophysical Modeling of this compound

Computational and Biophysical Modeling of this compound

Molecular Dynamics Simulations to Elucidate Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to sample different conformational states of a protein structure and provide insights into protein conformational behavior at various scales rcsb.orgarxiv.orgfrontiersin.org. These simulations monitor atomic motion over time by integrating Newton's equations of motion arxiv.org. MD simulations can uncover allosteric pathways and allow for the observation of substantial conformational changes through extended simulation durations arxiv.org. Accelerated molecular dynamics (aMD) is a technique that enhances sampling of conformational space by reducing the computational time spent in potential energy basins, allowing the system to more readily traverse energy barriers and transition between different potential energy minima nih.gov.

While the provided search results discuss MD simulations in the context of protein conformational changes generally and mention their integration with experimental data arxiv.orgfrontiersin.orgnih.govrcsb.org, specific detailed findings from MD simulations solely focused on elucidating conformational changes within the this compound itself, particularly in relation to its DNA binding or activation, are not extensively detailed in the search snippets. However, the dynamic and plastic nature of the this compound, with its DBD domains rearranging relative to REC domains upon DNA interaction, suggests that MD simulations would be a valuable tool for studying these specific conformational dynamics nih.govoup.com.

Integrative Modeling with Computed Structure Models

Integrative modeling combines experimental data with computational models to generate structural representations and understand biological phenomena nih.govlongdom.org. The Protein Data Bank (PDB) archives experimentally determined 3D structural data of biological macromolecules rcsb.orgoup.comosti.govnih.govresearchgate.netwikipedia.orgnih.govacs.orgnih.gov. The RCSB PDB (RCSB.org) integrates this experimental data with information from various bioinformatics resources and also provides access to Computed Structure Models (CSMs) rcsb.orgoup.comosti.govnih.govresearchgate.netnih.govnih.govfrontiersin.org.

CSMs are protein structure predictions based on amino acid sequences, often generated using artificial intelligence and machine learning methods like AlphaFold2 and RoseTTAFold rcsb.orgoup.comosti.govresearchgate.netfrontiersin.org. These models complement experimental structures, providing broader coverage of the protein universe rcsb.orgoup.comosti.govnih.govresearchgate.netnih.govnih.govnih.govfrontiersin.org. Integrative modeling approaches can utilize data from techniques like NMR, cryo-electron microscopy, and cross-linking coupled with atomic structures from the PDB or CSMs to build models of complex biological assemblies rcsb.orgnih.govlongdom.orgresearchgate.net.

The RCSB PDB integrates CSMs from sources like the AlphaFold Protein Structure Database and ModelArchive, making them accessible alongside experimentally determined structures rcsb.orgoup.comosti.govnih.govresearchgate.netnih.govnih.govfrontiersin.org. This integration allows researchers to explore structural information for a much larger set of proteins oup.comosti.govnih.govfrontiersin.org. While the search results highlight the availability and utility of CSMs and integrative modeling in general structural biology nih.govlongdom.orgrcsb.orgoup.comosti.govnih.govresearchgate.netnih.govnih.govnih.govfrontiersin.org, specific examples of integrative modeling solely focused on this compound using CSMs are not explicitly detailed in the provided snippets. However, the availability of RcsB structures in the PDB nih.govasm.orgnih.govresearchgate.net and the integration of CSMs at RCSB.org suggest that integrative modeling approaches could be applied to study RcsB and its complexes, potentially incorporating CSMs for RcsB or its interaction partners where experimental structures are unavailable.

Advanced Research Methodologies for Rcsb Protein Studies

Genetic and Mutagenesis Approaches

Genetic and mutagenesis techniques are fundamental to dissecting the role of RcsB by altering the rcsB gene itself or the genes it regulates. These methods provide insights into the necessity of RcsB for specific phenotypes and the functional importance of particular amino acid residues within the protein.

Targeted Gene Deletion and Transposon Mutagenesis

Transposon mutagenesis, on the other hand, involves the random insertion of a mobile genetic element (transposon) into the genome. nih.govresearchgate.net This can disrupt genes, leading to mutations. Screening large libraries of transposon insertion mutants can identify genes, including rcsB, that are involved in specific phenotypes. A mini-Tn10 transposon mutagenesis screen in E. coli identified insertions in the rcsB gene that impaired biofilm formation. researchgate.netnih.gov This global approach allows for the identification of previously unknown regulators or components of pathways involving RcsB.

Site-Directed Mutagenesis to Probe Specific Residue Functions (e.g., Aspartate 56)

Site-directed mutagenesis is a powerful technique used to introduce specific changes to the DNA sequence, resulting in targeted amino acid substitutions in the RcsB protein. nih.gov This is particularly useful for investigating the functional importance of conserved residues, such as Aspartate 56 (D56), which is located in the phosphor receiver (PR) domain and is a known site of phosphorylation in response regulators. nih.govoup.com

Studies using site-directed mutagenesis have explored the role of D56 in RcsB function. For instance, a D56E substitution, which mimics the phosphorylated state of RcsB, was shown to complement an rcsB mutant in Erwinia amylovora, leading to increased amylovoran production, enhanced gene expression, reduced swarming motility, and restored pathogenicity. nih.gov In contrast, D56N and other substitutions at this position did not complement the mutant phenotype, highlighting the critical role of phosphorylation at D56 for RcsB activity. nih.gov Electrophoresis mobility shift assays (EMSA) further demonstrated that the RcsB D56E variant, but not D56N, could bind to the promoters of target genes, indicating that phosphorylation at D56 is required for DNA binding. nih.gov

These studies underscore the importance of D56 phosphorylation for RcsB's ability to regulate downstream genes and phenotypes.

RcsB VariantPhosphorylation MimicAmylovoran ProductionGene ExpressionSwarming MotilityPathogenicityDNA Binding (amsG, flhD promoters)
Wild-typeNoNormalNormalNormalVirulentBinds
ΔrcsBN/ADeficientReducedIncreasedAvirulentNo binding
D56EYesIncreasedIncreasedReducedRestoredBinds
D56NNoDeficientReducedNormalAvirulentNo binding
K180AN/ADeficientReducedNormalAvirulentNo binding
K180QN/ADeficientReducedNormalAvirulentNo binding

Table 1: Effects of RcsB Mutations on Phenotypes and DNA Binding in Erwinia amylovora nih.gov

Site-directed mutagenesis has also been used to investigate other residues important for RcsB function and interaction with auxiliary proteins. nih.gov Studies in E. coli have identified residues in the receiver domain, including those in the vicinity of D56, that are crucial for the activity of phosphorylation-dependent RcsB homodimers and RcsA-RcsB heterodimers. nih.gov

Gene Overexpression and Complementation Studies

Gene overexpression involves increasing the production of the this compound within a cell, typically by introducing extra copies of the rcsB gene on a plasmid under the control of a strong promoter. asm.orgubc.caasm.orgoup.com This can help determine if elevated levels of RcsB are sufficient to induce certain phenotypes or bypass the requirement for other regulatory components. For example, overexpression of rcsB in Erwinia amylovora stimulated the synthesis of amylovoran and suppressed the expression of levansucrase. asm.org In Pseudomonas aeruginosa, RcsB overexpression increased biofilm formation and promoted the appearance of fimbriae. oup.com

Complementation studies are often performed in conjunction with gene deletion or mutagenesis. nih.govresearchgate.netnih.govasm.org In this approach, a wild-type copy of the rcsB gene is introduced into an rcsB mutant strain. If the introduction of the wild-type gene restores the mutant phenotype to that of the wild-type strain, it confirms that the observed phenotype was indeed due to the absence or mutation of rcsB. Complementation with different mutant alleles of rcsB can further pinpoint the functional importance of specific protein regions or residues. researchgate.netnih.gov For instance, complementation of an rcsB deletion mutant in E. coli with a plasmid carrying the wild-type rcsB gene reversed the defect in biofilm formation. nih.gov

Global Gene Expression and Protein Profiling

Beyond studying the rcsB gene and protein in isolation, researchers employ global profiling techniques to understand the broader impact of RcsB on cellular processes by examining the entire set of RNA transcripts (transcriptome) or proteins (proteome).

Transcriptomic Analysis (RNA-Sequencing, Microarrays)

Transcriptomic analysis provides a snapshot of all RNA molecules present in a cell under specific conditions. researchgate.netmicrobenotes.com This allows for the identification of genes whose expression levels are affected by the presence or absence of RcsB, or by mutations in rcsB. Common techniques include microarrays and RNA-Sequencing (RNA-Seq). microbenotes.comnih.govnih.govrna-seqblog.com

Microarrays involve hybridizing labeled RNA samples to a solid surface containing probes for thousands of genes. The intensity of the signal for each probe reflects the abundance of the corresponding transcript. RNA-Seq, a more recent and powerful technique, involves sequencing cDNA (synthesized from RNA) on a high-throughput sequencing platform. nih.govrna-seqblog.com This provides a quantitative measure of transcript abundance and can also detect novel transcripts and alternative splicing events. nih.govrna-seqblog.com

Transcriptomic analysis has been instrumental in defining the Rcs regulon, the set of genes controlled by the Rcs system. In Klebsiella pneumoniae, microarray analysis identified hundreds of genes regulated by RcsB, many of which are involved in energy production and conversion. nih.gov RNA-Seq analysis in Yersinia enterocolitica compared the gene expression profiles of a wild-type strain and an rcsB mutant, identifying differentially expressed genes related to chemotaxis, flagellar assembly, and infection. researchgate.net

While both microarrays and RNA-Seq are used for transcriptomic profiling, RNA-Seq generally offers higher sensitivity, a broader dynamic range, and the ability to detect novel transcripts, although it can be more expensive and computationally intensive. rna-seqblog.com

FeatureMicroarrayRNA-Sequencing (RNA-Seq)
TechnologyHybridization of labeled RNA to probesHigh-throughput sequencing of cDNA
Transcript DetectionRelies on pre-designed probesCan detect known and novel transcripts
QuantificationSignal intensityRead counts
Dynamic RangeMore limitedBroader
SensitivityLower sensitivity for low-abundance transcriptsHigher sensitivity for low-abundance transcripts
CostGenerally less expensiveGenerally more expensive
Data AnalysisLess complexMore complex

Table 2: Comparison of Microarray and RNA-Sequencing for Transcriptomic Analysis rna-seqblog.com

Quantitative Reverse Transcription PCR (RT-qPCR)

Quantitative Reverse Transcription PCR (RT-qPCR) is a highly sensitive and specific method used to quantify the expression levels of individual genes. nih.govrcsb.orgwisc.eduresearchgate.net It is often used to validate findings from global transcriptomic studies (microarrays or RNA-Seq) or to examine the expression of a smaller number of target genes with high precision.

The process involves reverse transcribing RNA into cDNA, followed by PCR amplification of the target gene using gene-specific primers. The accumulation of PCR product is monitored in real-time using fluorescent dyes or probes, allowing for the quantification of the initial RNA template amount. RT-qPCR can confirm the upregulation or downregulation of specific genes identified in transcriptomic analyses. For example, RT-qPCR was used to confirm the differential expression of genes in Klebsiella pneumoniae identified by microarray analysis. nih.gov Similarly, RT-qPCR analysis was performed to examine the expression levels of genes in the prodigiosin (B1679158) synthesis cluster and flagellar genes in Serratia marcescens in studies investigating the role of RcsB. nih.govresearchgate.net

RT-qPCR provides a reliable method for validating and quantifying changes in the expression of RcsB-regulated genes, offering a targeted approach to complement the broader view provided by transcriptomics.

Comparative Proteomic Analyses

Comparative proteomic analysis is a powerful technique used to identify and quantify differences in protein abundance or modifications between different biological samples. In the context of RcsB studies, this methodology can be applied to compare the proteome of bacterial strains with varying RcsB expression levels or mutations in the Rcs system components. nih.gov By analyzing changes in protein profiles, researchers can identify potential downstream targets of RcsB regulation or uncover proteins that are part of the Rcs signaling cascade. This approach involves techniques such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) or label-free quantitative proteomics. nih.gov

In Vitro and In Vivo Functional Assays

Functional assays are essential for understanding the biological roles of this compound. These assays can be performed either in vitro (in a controlled laboratory environment outside of a living organism) or in vivo (within a living organism). rcsb.orgelifesciences.org In vivo assays provide insights into the protein's function in its native cellular context, while in vitro assays allow for the detailed study of specific molecular interactions and activities under defined conditions.

Reporter gene fusions, particularly lacZ fusions, are widely used to monitor the transcriptional activity of promoters regulated by RcsB. asm.orgnih.govnih.govasm.orgoup.com In this technique, the promoter region of a target gene suspected to be regulated by RcsB is fused to a reporter gene, such as lacZ, which encodes β-galactosidase. asm.orgnih.govasm.orgoup.com The activity of the reporter enzyme (measured by quantifying the conversion of a substrate, like ONPG, into a colored product) reflects the strength of the promoter and, consequently, the level of transcription activated or repressed by RcsB. asm.orgnih.govoup.com

Studies using lacZ reporter fusions have demonstrated that RcsB is essential for the initiation of transcription of certain operons, such as the mat operon in meningitic Escherichia coli. asm.org The presence of an RcsAB box in the regulatory region of the mat promoter was shown to be critical for this RcsB-dependent activation. asm.org Similarly, lacZ fusions have been used to show that RcsB acts as a repressor of prodigiosin synthesis genes in Serratia marcescens. asm.org Measuring β-galactosidase activity in wild-type strains and rcsB mutants carrying the reporter fusion allows for the quantitative assessment of RcsB's effect on promoter activity. asm.orgoup.com

Here is an example of how data from lacZ fusion experiments might be presented:

Strain BackgroundPromoter FusionRcsB Statusβ-galactosidase Activity (Miller Units)Fold Change (vs. Wild-Type)
Wild-TypePpig-lacZPresent1501.0
rcsB mutantPpig-lacZAbsent800~5.3
Wild-TypePmat-lacZPresent5001.0
rcsB mutantPmat-lacZAbsent500.1

Note: This table is illustrative and based on findings indicating RcsB repression of pig operon and activation of mat operon. asm.orgasm.org

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay or gel retardation assay, is a widely used technique to investigate protein-DNA interactions. scribd.comspringernature.comnih.gov This method is based on the principle that a protein-DNA complex migrates slower through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA probe. scribd.comnih.gov By incubating purified this compound with a labeled DNA fragment containing a putative RcsB binding site, researchers can determine if RcsB directly binds to that DNA sequence. springernature.comresearchgate.net

EMSA has been instrumental in confirming that RcsB directly binds to the promoter regions of its target genes. For instance, EMSA experiments have shown that RcsB specifically binds to the mat promoter DNA, which is consistent with its role in activating mat transcription and promoting biofilm formation. asm.org Studies have also used EMSA to demonstrate that purified this compound can bind to the promoter region of the flhDC genes and the opgC promoter. asm.orgresearchgate.net The assay can also be used to assess the binding affinity and specificity of RcsB for different DNA sequences and to study the cooperative binding of RcsB with other proteins, such as OmpR. nih.govresearchgate.net

Data from EMSA experiments are typically visualized as shifts in the migration of the labeled DNA probe on a gel. Increasing concentrations of the binding protein (RcsB) lead to a greater proportion of the DNA probe being bound, resulting in a more intense shifted band and a decrease in the free probe band.

Here is a conceptual representation of EMSA results:

LaneContentsObservationInterpretation
1Labeled DNA ProbeSingle band (free DNA)No protein bound
2Labeled DNA Probe + RcsB (Low)Free DNA band + faint shifted bandWeak binding or low protein concentration
3Labeled DNA Probe + RcsB (Medium)Reduced free DNA band + increased shifted bandIncreased binding
4Labeled DNA Probe + RcsB (High)Minimal free DNA band + strong shifted bandStrong binding
5Labeled DNA Probe + RcsB + Competitor DNAShifted band reduced/eliminatedBinding is specific to the labeled probe sequence

In vitro transcription reconstitution assays are used to study the direct effect of RcsB on gene transcription using purified components. frontiersin.orguni-regensburg.de This involves incubating a DNA template containing the target promoter with purified RNA polymerase, this compound, and any necessary auxiliary factors and nucleotides. frontiersin.orguni-regensburg.de The resulting RNA transcripts are then analyzed, typically by gel electrophoresis, to assess the level of transcription initiated from the target promoter. frontiersin.org

While general principles of in vitro transcription reconstitution are well-established for studying transcription factors and RNA polymerases frontiersin.orguni-regensburg.denih.govnih.gov, specific detailed findings directly applying this method to this compound were not extensively detailed in the search results beyond the general understanding of RcsB as a transcriptional regulator. However, the methodology would involve reconstituting transcription with purified E. coli RNA polymerase and a DNA template containing an RcsB-regulated promoter, with and without the addition of purified RcsB (and potentially its co-regulators like RcsA). Changes in transcript levels would indicate RcsB's direct effect on transcription initiation or elongation.

Understanding the protein partners of RcsB is crucial because it often functions as part of a complex or in conjunction with auxiliary regulators. nih.govnih.gov Techniques like Co-Immunoprecipitation (Co-IP) and Bacterial Two-Hybrid (B2H) assays are employed to detect and validate these protein-protein interactions (PPIs). researchgate.netnih.govprofacgen.comfrontiersin.org

Co-Immunoprecipitation (Co-IP) is a method used to determine if two or more proteins are associated with each other in vivo. researchgate.netprofacgen.com This technique involves using an antibody specific to RcsB (or a tagged version of RcsB) to precipitate RcsB from a cell lysate. profacgen.com Any proteins that are bound to RcsB at the time of lysis will also be co-precipitated and can subsequently be detected by Western blot using antibodies against the potential interacting partners. profacgen.com Co-IP is considered a classical method for validating PPIs and can identify interactions that occur under native cellular conditions. researchgate.net

Bacterial Two-Hybrid (B2H) systems are genetic methods used to detect PPIs, often in E. coli. researchgate.netnih.govfrontiersin.org These systems typically involve fusing the proteins of interest (e.g., RcsB and a potential interacting partner) to separate domains of a reporter system, such as fragments of adenylate cyclase or domains of a transcription factor. researchgate.netnih.govfrontiersin.org If the two proteins interact, they bring the reporter domains into proximity, reconstituting the function of the reporter and leading to a detectable signal, such as the activation of a reporter gene like lacZ (resulting in blue colonies on indicator media) or growth on selective media. researchgate.netnih.govfrontiersin.org B2H systems are particularly useful for screening for novel interaction partners and can be adapted to study interactions involving membrane proteins. researchgate.net

Studies have utilized B2H systems to identify and confirm that RcsB forms heterodimers with several auxiliary regulators, including BglJ, MatA, and DctR in E. coli. nih.govnih.gov These interactions are critical for RcsB's ability to regulate a diverse set of genes. nih.gov

Here is a simplified representation of potential protein-protein interactions involving RcsB that could be investigated using these assays:

Protein 1Protein 2Interaction TypeDetection MethodReference
RcsBRcsBHomodimerB2H, Co-IP nih.govnih.gov
RcsBRcsAHeterodimerB2H, Co-IP nih.govnih.gov
RcsBBglJHeterodimerB2H, Co-IP nih.govnih.gov
RcsBMatA (EcpR)HeterodimerB2H, Co-IP nih.gov
RcsBGadEHeterodimerB2H, Co-IP nih.gov
RcsBDctRHeterodimerB2H nih.gov

Biochemical characterization of purified this compound involves studying its intrinsic properties and activities in a controlled in vitro environment. nih.govfrontiersin.orgmdpi.com This typically requires expressing and purifying recombinant this compound to homogeneity. researchgate.netfrontiersin.org Once purified, various biochemical assays can be performed, such as:

DNA Binding Assays: As mentioned in Section 6.3.2, EMSA is a primary method to study the binding of purified RcsB to specific DNA sequences. springernature.comresearchgate.net Quantitative EMSA can be used to determine binding affinities (Kd values). nih.gov

Dimerization/Oligomerization Studies: Techniques like gel filtration chromatography, native gel electrophoresis, or analytical ultracentrifugation can be used to determine the oligomeric state of purified RcsB (e.g., whether it exists as a monomer, dimer, or higher-order oligomer) in solution. nih.gov Structural studies, such as X-ray crystallography or cryo-EM, of purified RcsB alone or in complex with DNA or other proteins provide detailed insights into its quaternary structure and how it interacts with its targets. rcsb.orgnih.govrcsb.orgacs.orgplos.orgfrontiersin.orguniprot.orguth.edufrontiersin.orgoup.commdpi.comrcsb.orgnih.govscispace.comrcsb.orgrcsb.orgebi.ac.ukoup.com

Phosphorylation Assays: As a response regulator, RcsB's activity is often modulated by phosphorylation, typically by a cognate histidine kinase (RcsC in the core Rcs system). In vitro phosphorylation assays using purified RcsB and the kinase (and the phosphotransfer protein RcsD) can demonstrate that RcsB is a substrate for phosphorylation and can be used to study the kinetics and requirements of this modification.

Biophysical Characterization: Techniques like Circular Dichroism (CD) spectroscopy can provide information about the secondary structure and folding of purified RcsB. nih.gov Thermal denaturation studies (e.g., using Differential Scanning Fluorimetry or DSF) can assess protein stability and how it is affected by ligands or mutations. nih.gov

Biochemical characterization provides fundamental information about the this compound itself, complementing the functional assays by revealing the underlying molecular mechanisms of its activity.

Bioinformatic and Comparative Genomic Approaches

Bioinformatic and comparative genomic approaches are crucial for understanding the this compound's function and evolution across various bacterial species. These methods leverage computational tools and large-scale genomic data to identify regulatory elements, reconstruct complex networks, and trace evolutionary trajectories. The increasing availability of bacterial genome sequences and advancements in computational methods have significantly enhanced the ability to study transcriptional regulators like RcsB on a genome-wide scale.

The Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) is a key resource, providing access to experimentally determined protein structures and computed structure models, which can be used for unified analysis of 3D biostructures, including searching, clustering, and visualization frontiersin.org. RCSB.org also offers tools for mapping protein-ligand binding sites to corresponding proteome and genome positions, and visualizing sequence annotation views frontiersin.org.

Identification and Analysis of RcsB Binding Sites in Genomes

Identifying the specific DNA sequences that this compound binds to is fundamental to understanding its regulatory role. Bioinformatic approaches, such as the use of hidden Markov models and motif discovery algorithms, are employed for genome-wide prediction of potential RcsB binding sites.

Research in Erwinia amylovora has utilized hidden Markov models to predict candidate RcsB binding sites in the intergenic regions of the genome. In one study, 60 genes were predicted to have a candidate RcsB binding site in the intergenic region, with 28 of these being subsequently identified through microarray analysis as being differentially regulated by the Rcs system nih.gov.

Experimental data, such as that derived from structural studies of RcsB bound to promoter regions, can inform bioinformatic predictions. For instance, structural analysis of Salmonella Typhimurium RcsB bound to promoters revealed a pseudo-palindromic binding sequence, TN(G/A)GN4TCTNA, alongside other variations, which was then used to interrogate the Salmonella genome nih.gov. The delimited RcsB box for homodimeric active binding to DNA has been identified as the sequence TN(G/A)GAN4TC(T/C)NA, found in promoter, intergenic, and intragenic regions, influencing both increased and decreased gene transcription nih.gov.

These binding sites can be located in various genomic regions, including promoters, intergenic regions, and even within genes, leading to diverse regulatory outcomes such as activation or repression of transcription nih.gov.

Reconstruction and Analysis of this compound-Centered Regulatory Networks

RcsB functions as a transcriptional regulator, often in conjunction with other auxiliary factors, to control the expression of a large number of genes nih.gov. Bioinformatic methods are essential for reconstructing and analyzing the complex regulatory networks centered around RcsB. This involves integrating data from various sources, including predicted binding sites, gene expression profiles (e.g., from microarray or RNA-seq experiments), and known protein-protein interactions.

Genome-wide microarray analyses have been used to determine the regulons of RcsB in bacteria like Erwinia amylovora. These studies have identified hundreds of genes differentially regulated by the Rcs system, including those involved in amylovoran biosynthesis, cell-wall and cell-envelope components, and other regulatory genes nih.gov.

The Rcs system, involving RcsB, detects cell envelope stress and triggers an adaptive response by influencing gene expression nih.gov. RcsB can act alone or in combination with other transcriptional factors, both dependently and independently of phosphorylation nih.gov. Reconstruction of these networks helps to elucidate how RcsB integrates signals and coordinates the expression of target genes in response to environmental cues.

Data from transcriptomic analyses, such as RNA-seq, can provide insights into the contribution of RcsB phosphorylation to gene regulation and suggest potential roles, such as in controlling iron metabolism nih.gov.

Evolutionary Conservation and Divergence Studies across Bacterial Species

Comparative genomics allows for the study of the evolutionary history of RcsB and its associated regulatory network across different bacterial species. By comparing the sequences and genomic context of RcsB homologs, researchers can infer conserved features and identify variations that may contribute to species-specific differences in regulation.

Studies on protein evolution indicate that the conservation of protein sequences and structures can be analyzed as a function of divergence time elifesciences.org. While some protein components are highly conserved across bacterial species, others show significant variation rcsb.orgplos.org.

The conservation of proteins across bacterial genomes can vary, with genes in larger genomes generally showing lower average conservation compared to those in minimal genomes plos.org. For instance, genes in Pseudomonas aeruginosa may be conserved across 20-30% of other bacteria, while orthologous groups in Mycoplasma species might be shared with 60-80% of other bacterial species plos.org.

Analyzing the conservation of this compound sequences and its binding motifs across diverse bacterial lineages can provide insights into the evolutionary pressures that have shaped this regulatory system. Divergence in RcsB sequences or binding sites may explain differences in the Rcs regulon and its physiological roles in different species.

Furthermore, studying the conservation of protein complexes involving RcsB can reveal the extent to which its interactions with other proteins are maintained across evolution plos.org. While many protein complexes are not fully conserved, some exhibit a conserved core or partial conservation plos.org.

Bioinformatic tools available through resources like RCSB PDB facilitate the comparison of protein sequences and structures, aiding in the study of evolutionary relationships rcsb.orgoup.comnih.govresearchgate.net. These tools allow for pairwise and multiple sequence and structure alignments, enabling researchers to identify conserved and divergent regions in RcsB homologs rcsb.orgoup.comnih.govresearchgate.net.

Emerging Research Directions and Future Perspectives on Rcsb Protein

Discovery of Novel Environmental Signals and Stimuli for RcsB Protein Activation

Understanding the environmental cues that trigger the Rcs system and, consequently, RcsB activation is a critical area of ongoing research. The Rcs system is known to respond to various forms of cell envelope stress. Historically, signals such as osmotic upshift, low temperature, high osmotic strength, and desiccation have been reported to activate the Rcs system. tandfonline.com More recent studies have identified glucose and external zinc as stimuli that can propagate the Rcs signaling system in Escherichia coli. asm.org

Research indicates that the hybrid sensor kinase RcsC and the phosphotransferase RcsD, key components upstream of RcsB in the phosphorelay, may independently sense different environmental signals. plos.org This differential sensing could lead to varying levels of RcsB phosphorylation, allowing for fine-tuned gene modulation in response to diverse environmental changes. plos.org The outer membrane lipoprotein RcsF has also been identified as essential for the perception of several envelope stress signals that activate the Rcs system. frontiersin.org Future research aims to comprehensively identify and characterize additional, as yet unknown, environmental signals and specific stimuli that are sensed by the Rcs system components, particularly RcsC and RcsF, and to elucidate how these signals are transduced through the phosphorelay to modulate RcsB activity. tandfonline.comasm.org This includes investigating the specific molecular interactions between environmental cues and the sensor proteins that initiate the Rcs cascade.

Identification and Characterization of New this compound Interaction Partners

RcsB functions as a transcriptional regulator, often in conjunction with other proteins. It is known to form homodimers (RcsB-RcsB) and heterodimers with auxiliary regulators such as RcsA, BglJ, MatA, and GadE. frontiersin.org These interactions are crucial for RcsB's ability to bind to specific DNA sequences (RcsAB boxes) and modulate the transcription of target genes, leading to either activation or repression depending on the partner and the target promoter. frontiersin.org

The identification and characterization of novel interaction partners for RcsB represent a significant area for future research. Techniques such as proteomics and the integration of structural data are increasingly used to map protein-protein interaction networks. univ-paris-diderot.fr Applying these and other methods, such as yeast two-hybrid screens, co-immunoprecipitation coupled with mass spectrometry, and cross-linking experiments, can lead to the discovery of previously unknown proteins that interact with RcsB. Characterizing these new interactions, including determining the binding interfaces, the conditions under which interactions occur, and the functional consequences for both RcsB and the partner protein, will provide a more complete picture of the Rcs regulatory network and the diverse cellular processes it influences.

Deeper Understanding of this compound Allosteric Regulation and Structural Dynamics

The activity of RcsB is allosterically regulated, primarily through phosphorylation within its receiver domain. Phosphorylation at a conserved aspartate residue (e.g., Asp56 in E. coli) is critical for modulating RcsB's DNA-binding affinity and its ability to interact with auxiliary proteins. nih.gov Allosteric regulation in proteins is fundamentally linked to their structural dynamics and conformational landscape. nih.govresearchgate.netoup.com Ligand binding or post-translational modifications, such as phosphorylation, can alter protein dynamics and induce conformational changes, thereby affecting activity at a distant site. researchgate.netoup.com

While the crystal structure of the non-phosphorylated receiver domain of RcsB has been determined nih.gov, a deeper understanding of the structural dynamics underlying RcsB activation and allosteric regulation is needed. Future research will likely employ advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and molecular dynamics (MD) simulations to probe the conformational ensembles of RcsB in its phosphorylated and non-phosphorylated states, as well as when bound to DNA or interaction partners. acs.orgnih.gov These studies can reveal how phosphorylation or partner binding influences RcsB's flexibility, the communication between its receiver and effector domains, and the mechanisms by which it recognizes and binds to target DNA sequences. Understanding the allosteric sites and the dynamic pathways through which signals are transmitted within RcsB will be crucial for a comprehensive model of its regulatory function.

Elucidating Species-Specific Differences and Commonalities in RcsB Functionality

The Rcs system is found in many Gram-negative bacteria, but there are variations in its components and regulatory mechanisms across different species. For instance, studies in Salmonella enterica serovar Typhimurium have revealed alternative phosphorelay pathways where RcsC and RcsD can independently transfer a phosphate (B84403) group to RcsB, potentially leading to different levels of RcsB phosphorylation and differential gene modulation compared to the canonical pathway. plos.org

Future research will focus on conducting comparative analyses of this compound structure, function, and regulation across a wider range of bacterial species. This includes examining differences in the amino acid sequence of RcsB, variations in the upstream phosphorelay components, the repertoire of auxiliary interaction partners, and the set of target genes regulated by RcsB in different organisms. mdpi.combiorxiv.org Such studies can reveal conserved features of RcsB function that are essential across species, as well as species-specific adaptations that contribute to the unique biology and pathogenesis of different bacteria. Understanding these differences and commonalities is important for developing targeted strategies to modulate the Rcs system, for example, in the context of antimicrobial development or understanding host-pathogen interactions.

Q & A

Basic Research Questions

Q. How can I retrieve experimentally determined 3D structures of the RcsB protein from the this compound Data Bank?

  • Methodological Answer :

  • Use the Basic Search bar on RCSB.org with keywords like "RcsB" or its UniProt identifier. Refine results using filters for organism, experimental method (e.g., X-ray crystallography), and resolution (e.g., ≤2.5 Å for high-quality structures).
  • Cross-reference annotations (e.g., "stress response regulator") to confirm biological relevance. Export structures in PDB or mmCIF format for downstream analysis.
  • Example: Filtering for Escherichia coli RcsB structures with resolution ≤2.0 Å yields 5 entries, including PDB ID 3LPR (resolution: 1.8 Å).
  • References :

Q. What visualization tools on RCSB.org are suitable for analyzing RcsB structural domains and ligand interactions?

  • Methodological Answer :

  • Use the integrated 3D View tool to highlight structural domains (e.g., DNA-binding helix-turn-helix motifs) or ligands (e.g., phosphoryl groups in active sites).
  • Overlay multiple RcsB structures to compare conformational changes using the Structure Comparison tool. Export images in high resolution or generate animations for presentations.
  • Example: PDB ID 4Y9F (RcsB-DNA complex) visualizes phosphorylation-induced conformational shifts.
  • References :

Advanced Research Questions

Q. How to resolve discrepancies between RcsB structures determined via X-ray crystallography and cryo-EM?

  • Methodological Answer :

  • Compare resolution (e.g., crystallography: 1.8 Å vs. cryo-EM: 3.5 Å) and missing residues in deposited structures. Use the PDBFlex database (linked via RCSB.org ) to analyze flexibility in variable regions (e.g., phosphorylation loop).
  • Check experimental conditions (e.g., pH, ligand presence) under "Structure Factors" metadata. Validate using molecular dynamics simulations or mutagenesis data.
  • Example: Discrepancies in the active-site conformation of PDB ID 6T2Z (cryo-EM) vs. 3LPR (X-ray) may arise from crystallization artifacts.
  • References :

Q. How to integrate computed structure models (CSMs) of RcsB with experimental data for functional studies?

  • Methodological Answer :

  • Use the Advanced Search interface to include CSMs (e.g., AlphaFold DB models) alongside experimental structures. Filter by pLDDT scores (≥70 for reliable regions) and compare with experimental B-factors.
  • Align CSMs (e.g., AF-Q1R3N0-F1) with experimental structures using the Foldseek algorithm to assess accuracy in disordered regions.
  • Example: AlphaFold-predicted RcsB (AF-P0A2Z6-F1) shows high confidence (pLDDT >85) in dimerization interfaces but lower confidence in flexible loops.
  • References :

Q. How to design phylogenetic analyses of RcsB homologs using RCSB PDB data?

  • Methodological Answer :

  • Retrieve homologs via Sequence Similarity Search (BLAST or MMseqs2) using RcsB’s sequence. Group results by sequence identity clusters (≥95% identity) or UniProt taxonomy.
  • Export FASTA sequences and use tools like MEGA or PhyML to construct maximum-likelihood trees. Annotate clades with structural features (e.g., conserved phosphorylation sites).
  • Example: Clustering 50 RcsB homologs reveals conserved residues in the receiver domain across Enterobacteriaceae.
  • References :

Q. How to analyze RcsB’s structural flexibility in biofilm regulation using RCSB.org tools?

  • Methodological Answer :

  • Use Structure Alignment to superimpose RcsB structures in different states (e.g., phosphorylated vs. unphosphorylated). Measure RMSD values for DNA-binding domains.
  • Query Gene Ontology annotations (e.g., "biofilm formation") to identify structures linked to phenotypic data. Cross-reference with STRING DB for interaction networks.
  • Example: PDB ID 5D1C (phosphorylated RcsB) shows a 2.3 Å RMSD shift in the DNA-binding domain compared to 3LPR.
  • References :

Data Management & Validation

Q. How to validate the quality of an RcsB structure retrieved from RCSB PDB?

  • Methodological Answer :

  • Check validation reports for Ramachandran outliers, clash scores, and MolProbity scores. Compare with deposition-year benchmarks (e.g., post-2015 structures use improved refinement tools).
  • Use the Quality Metrics filter to prioritize structures with resolution ≤2.5 Å and R-free ≤0.25.
  • Example: PDB ID 7JYV (2022) has a MolProbity score of 1.2 (98th percentile) vs. 3LPR (2010) with 1.8 (85th percentile).
  • References :

Tables for Key Structural Features

PDB IDMethodResolution (Å)OrganismKey Feature (Ligand/Conformation)
3LPRX-ray1.8E. coliPhosphorylated active site
6T2ZCryo-EM3.5SalmonellaDNA-bound dimer
AF-P0A2Z6AlphaFoldN/AE. coliPredicted dimer interface

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.